molecular formula C9H8ClFO2 B1309218 3-(3-Chloro-5-fluorophenyl)propanoic acid CAS No. 886498-21-1

3-(3-Chloro-5-fluorophenyl)propanoic acid

Cat. No.: B1309218
CAS No.: 886498-21-1
M. Wt: 202.61 g/mol
InChI Key: TZLTYSVYYYKGDR-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLTYSVYYYKGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396345
Record name 3-(3-Chloro-5-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-21-1
Record name 3-(3-Chloro-5-fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathway for 3-(3-Chloro-5-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted phenylpropanoic acid derivative. Compounds within this class are significant scaffolds in medicinal chemistry and materials science due to their structural features, which allow for diverse biological interactions and the tuning of physicochemical properties. The presence of both chlorine and fluorine atoms on the phenyl ring imparts specific characteristics, such as increased lipophilicity and altered metabolic stability, which are often desirable in drug candidates and advanced materials.

This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound. The document is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative strategies. The presented methodology emphasizes reliability, scalability, and adherence to the principles of modern organic synthesis.

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The most logical disconnection is at the Cα-Cβ bond of the propanoic acid side chain, leading back to a C2 synthon (from malonic acid or a related species) and a C1-benzylic synthon derived from the substituted benzene ring.

Two primary strategies emerge from this analysis:

  • Knoevenagel-Doebner Condensation Route: This approach involves the condensation of 3-chloro-5-fluorobenzaldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated carboxylic acid. This pathway is often preferred due to the commercial availability of the starting aldehyde and the high efficiency of the condensation and reduction steps.

  • Malonic Ester Synthesis Route: This classic method utilizes the alkylation of a malonate ester with a suitable benzyl halide, such as 1-(bromomethyl)-3-chloro-5-fluorobenzene. Subsequent hydrolysis and decarboxylation yield the target acid.[1][2] This route is highly reliable but depends on the availability or efficient synthesis of the required benzyl halide.

For this guide, we will focus on the Knoevenagel-Doebner Condensation Route as the primary pathway due to its operational simplicity and favorable reaction kinetics for halogenated benzaldehydes.[3] The Malonic Ester Synthesis will be presented as a viable alternative.

Primary Synthesis Pathway: Knoevenagel-Doebner Condensation

This two-step synthesis provides an efficient and direct route to the target compound, starting from 3-chloro-5-fluorobenzaldehyde.

Overall Synthetic Scheme

Caption: Knoevenagel-Doebner Condensation Pathway.

Step 1: Synthesis of (E)-3-(3-Chloro-5-fluorophenyl)acrylic acid
Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] The Doebner modification specifically uses malonic acid as the active methylene compound and pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine.[4][5] The reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde. The subsequent dehydration and decarboxylation occur in situ upon heating, directly yielding the α,β-unsaturated carboxylic acid.[4] The electron-withdrawing nature of the chloro and fluoro substituents on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and typically leading to high yields.[3]

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-5-fluorobenzaldehyde (10.0 g, 63.1 mmol) and malonic acid (7.9 g, 75.9 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add dry pyridine (50 mL) to the flask, followed by piperidine (0.5 mL, ~5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold 10% aqueous hydrochloric acid. This will neutralize the pyridine and precipitate the product.

  • Filtration: Collect the resulting white solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual pyridine hydrochloride.

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from an ethanol/water mixture to yield (E)-3-(3-Chloro-5-fluorophenyl)acrylic acid as a white crystalline solid.

Expected Yield and Characterization
ParameterExpected Value
Yield 85-95%
Appearance White crystalline solid
Melting Point 170-174°C (anticipated)
¹H NMR Expect characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) indicative of the E-isomer.
Step 2: Synthesis of this compound
Scientific Rationale

The selective reduction of the carbon-carbon double bond in the α,β-unsaturated acid intermediate is readily achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it efficiently reduces alkene double bonds under mild conditions without affecting the aromatic ring or the carboxylic acid functionality.[6] The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent like ethanol or ethyl acetate.

Detailed Experimental Protocol
  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add (E)-3-(3-Chloro-5-fluorophenyl)acrylic acid (10.0 g, 49.4 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, 5% w/w). Caution: Pd/C is flammable, especially when dry. Handle with care.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake should begin immediately and will cease upon completion of the reaction (typically 4-6 hours). Monitor the reaction by TLC or by observing the cessation of hydrogen consumption.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the target compound, this compound.

  • Purification: The crude product is typically obtained in high purity. If necessary, it can be recrystallized from a hexane/ethyl acetate solvent system.

Expected Yield and Characterization
ParameterExpected Value
Yield >95%
Appearance White to off-white solid
Melting Point ~80-85°C (anticipated)
¹H NMR The characteristic vinyl proton signals will be absent. Two new triplet signals corresponding to the -CH₂-CH₂- protons of the propanoic acid side chain will appear.

Alternative Pathway: Malonic Ester Synthesis

This route provides a robust alternative, particularly if the starting benzyl halide is more readily available than the corresponding aldehyde.

Overall Synthetic Scheme

Caption: Malonic Ester Synthesis Pathway.

Discussion of Key Steps
  • Alkylation: The synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[7] This potent nucleophile then displaces the bromide from 1-(bromomethyl)-3-chloro-5-fluorobenzene in a classic SN2 reaction to form the C-alkylated malonic ester.[1][8] The choice of ethoxide as the base is crucial to prevent transesterification.

  • Hydrolysis and Decarboxylation: The diester intermediate is then subjected to saponification using a strong base like sodium hydroxide, followed by heating. This converts both ester groups into carboxylate salts.[9] Upon acidification, a β-keto acid (in this case, a malonic acid derivative) is formed, which is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon further heating to yield the final product.[1]

Safety and Handling

  • 3-chloro-5-fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Malonic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Pyridine and Piperidine: Flammable, toxic, and have strong, unpleasant odors. Always handle in a fume hood.

  • Palladium on Carbon (Pd/C): Flammable solid. Can ignite spontaneously in air when dry. Keep wetted with water or solvent.

  • Hydrogen Gas: Extremely flammable. Use in a designated area with appropriate safety measures (e.g., a hydrogenation bunker or a reinforced fume hood).

All experimental procedures should be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation. This pathway offers high yields, operational simplicity, and utilizes readily accessible starting materials. The detailed protocols and mechanistic discussions provided in this guide serve as a self-validating system for researchers in drug discovery and chemical development, ensuring a reproducible and efficient synthesis of this valuable chemical intermediate. The alternative malonic ester synthesis route offers additional flexibility depending on precursor availability.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.
  • Tzakos, A. G., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). The condensation of aldehydes with malonic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid - High purity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX. Retrieved from [Link]

  • MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • YouTube. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. Retrieved from [Link]

  • Doubtnut. (2020). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. Retrieved from [Link]

  • ResearchGate. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characterization of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical First Steps in Compound Validation

In the landscape of drug discovery and development, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. For a molecule such as 3-(3-Chloro-5-fluorophenyl)propanoic acid, a substituted aromatic carboxylic acid, a thorough understanding of its fundamental physical properties is not merely academic; it is a cornerstone of its entire development trajectory. These initial characterization steps, particularly the determination of melting point and solubility, provide the first tangible insights into the compound's purity, stability, and potential for formulation. Neglecting this foundational data can lead to significant challenges in later stages, including issues with bioavailability and manufacturability.[1][2][3][4][5]

This guide, authored from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, in-depth framework for the physical characterization of this compound. It is designed to be a self-validating system of protocols and interpretations, grounded in established scientific principles and supported by authoritative references. Here, we will not only detail the "how" but also the critical "why" behind each experimental choice, empowering researchers to generate reliable and reproducible data.

Section 1: Melting Point Determination - A Barometer of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of impurities will disrupt the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[7] Therefore, determining the melting point is a rapid and cost-effective method to gauge the purity of a synthesized compound.[8]

Causality in Experimental Design: The Capillary Method

The choice of the capillary melting point method is predicated on its efficiency, small sample requirement, and the high degree of accuracy achievable with modern digital apparatus. The underlying principle is the uniform and controlled heating of a finely powdered sample to observe the precise temperatures of initial and complete liquefaction.

Experimental Protocol: Capillary Melting Point Determination

This protocol is designed for a standard melting point apparatus (e.g., Mel-Temp or similar).

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder.[8] If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The final packed sample height should be 2-3 mm.[9]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a medium-to-high setting to rapidly approach the expected melting point. For novel compounds, a preliminary rapid heating run is advisable to determine an approximate range.

    • When the temperature is approximately 20°C below the expected or preliminary melting point, reduce the heating rate to 1-2°C per minute.[9] This slow heating rate is crucial for thermal equilibrium and an accurate reading.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).[9]

    • The melting point is reported as the range T1 - T2.

  • Self-Validation and Trustworthiness:

    • Perform the determination in triplicate to ensure reproducibility.

    • Calibrate the apparatus using certified standards with known melting points (e.g., benzoic acid, urea) that bracket the expected melting point of the sample.

Data Presentation and Interpretation

The experimental data should be recorded in a clear, tabular format. While the precise melting point of this compound is not yet publicly documented, we can anticipate a value based on related isomers. For instance, 3-(3-Chloro-4-fluorophenyl)propionic acid has a reported melting point of 56-59°C.[10]

Compound Structure Expected Melting Point (°C) Observed Melting Range (°C) Purity Indication
This compoundTBD
Reference: 3-(3-Chloro-4-fluorophenyl)propionic acid56-59[10]

A sharp melting range (e.g., 1-2°C) is indicative of high purity. A broad range (>3°C) suggests the presence of impurities or that the compound may exist as a mixture of polymorphs.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Heat to ~20°C Below MP meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Record T1 (First Droplet) meas3->meas4 meas5 Record T2 (Fully Liquid) meas4->meas5 ana1 Report as Range (T1 - T2) meas5->ana1 ana2 Perform in Triplicate ana1->ana2 ana3 Assess Purity ana2->ana3

Caption: Workflow for determining the melting point of a crystalline solid.

Section 2: Solubility Profiling - Predicting In Vivo Behavior

Solubility is a critical physicochemical parameter that profoundly influences a drug's absorption and bioavailability.[1][2][4] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[5] Low aqueous solubility is a major hurdle in drug development, affecting more than 40% of new chemical entities.[1][3] A qualitative solubility profile in various solvents provides early insights into a compound's polarity and can guide formulation strategies.

Causality in Experimental Design: A Multi-Solvent Approach

The selection of solvents is based on the need to understand the compound's behavior in aqueous and organic environments, as well as its acidic/basic properties.

  • Water: Establishes baseline aqueous solubility.

  • 5% HCl (aq): Tests for the presence of basic functional groups (e.g., amines) which would be protonated to form a more soluble salt.

  • 5% NaOH (aq): Tests for acidic functional groups. For this compound, the carboxylic acid group is expected to deprotonate in a basic solution, forming a highly water-soluble carboxylate salt.

  • Ethanol: A polar organic solvent to assess solubility in less polar environments, relevant for non-aqueous formulations.

Experimental Protocol: Qualitative Solubility Assessment
  • Setup:

    • Label four clean, dry test tubes: "Water," "5% HCl," "5% NaOH," and "Ethanol."

    • Add approximately 10-20 mg of this compound to each test tube.

  • Procedure:

    • To each respective tube, add 1 mL of the corresponding solvent.[11]

    • Vigorously agitate each tube for 60 seconds (e.g., using a vortex mixer or by flicking the tube).[11]

    • Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[11]

  • Self-Validation and Trustworthiness:

    • For the NaOH tube, after observing solubility, add 5% HCl dropwise until the solution is acidic (test with pH paper). The original, less soluble compound should precipitate out, confirming that solubility was due to a chemical reaction (acid-base).[12]

Data Presentation and Interpretation

The results should be compiled into a summary table. Based on its structure, this compound is expected to be sparingly soluble in water, soluble in a polar organic solvent like ethanol, and highly soluble in aqueous base.

Solvent Predicted Solubility Observation Inference
WaterSparingly Soluble / InsolubleIndicates a predominantly non-polar character despite the carboxylic acid group.
5% NaOH (aq)SolubleConfirms the presence of an acidic functional group (carboxylic acid).
5% HCl (aq)InsolubleIndicates the absence of a basic functional group.
EthanolSolubleDemonstrates solubility in a polar organic medium.

This profile is characteristic of a carboxylic acid with a significant non-polar component (the substituted benzene ring). The poor aqueous solubility at neutral pH and high solubility in base are critical findings for any future oral formulation development.

Workflow for Qualitative Solubility Testing

SolubilityWorkflow start Start: 10-20 mg of Compound in 4 Test Tubes water Water hcl 5% HCl naoh 5% NaOH etoh Ethanol agitate Agitate Vigorously (60s) water->agitate hcl->agitate naoh->agitate etoh->agitate observe Visual Observation agitate->observe record Record: Soluble, Partially Soluble, or Insoluble observe->record

Caption: Step-by-step workflow for qualitative solubility assessment.

Conclusion

The rigorous determination of melting point and solubility for this compound represents the foundational dataset upon which its future as a potential therapeutic agent rests. A sharp melting point provides confidence in the compound's purity and the reliability of subsequent biological assays. The solubility profile dictates the feasibility of different routes of administration and is the first critical input for the complex process of formulation development. By following these self-validating protocols, researchers can ensure the generation of high-quality, trustworthy data, enabling informed decisions and advancing the scientific integrity of their drug discovery programs.

References

  • 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific. Available at: [Link]

  • Chemical Properties of Propanoic acid, 3-chloro-, ethyl ester (CAS 623-71-2) - Cheméo. Available at: [Link]

  • (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN - Georganics. Available at: [Link]

  • 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem. Available at: [Link]

  • 3-(4-Chloro-3-fluorophenyl)propionic acid, 96% | Fisher Scientific. Available at: [Link]

  • 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem - NIH. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • experiment (1) determination of melting points. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]

  • DETERMINATION OF MELTING POINTS. Available at: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Melting point determination. Available at: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. Available at: [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Available at: [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • 3-(3-三氟甲基苯基)丙酸 - 六安佳诺生化科技有限公司. Available at: [Link]

  • Propanoic acid, 3-chloro- - the NIST WebBook. Available at: [Link]

Sources

1H NMR and 13C NMR spectrum analysis of 3-(3-Chloro-5-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Chloro-5-fluorophenyl)propanoic acid

Foreword: From Spectrum to Structure

In the landscape of modern drug discovery and chemical research, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide, prepared for researchers and drug development professionals, offers a detailed exploration of the ¹H and ¹³C NMR spectral features of this compound. More than a simple data sheet, this document serves as a practical treatise on spectral interpretation, demonstrating how to deconstruct complex data into a coherent and validated chemical structure. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the causal logic behind the spectral patterns, empowering you to apply these principles to your own analytical challenges.

The Molecule: this compound

Understanding the structural components of our target analyte is the first step in predicting and interpreting its NMR spectra. The molecule consists of two key regions: a flexible propanoic acid side chain and a rigid, electronically complex 1,3,5-trisubstituted aromatic ring. The presence of two distinct halogen substituents, chlorine and fluorine, alongside the carboxylic acid group, creates a unique electronic landscape that will be reflected in the NMR data.

Figure 1: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity to neighboring protons. For this molecule, we anticipate five primary signals.

Aliphatic Chain Protons (A₂, B₂, C₁ System)
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group.[1] Its chemical shift is expected in the δ 10–12 ppm range and it typically appears as a broad singlet.[1][2] The broadness arises from hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent.[2] In deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear, a key validation technique.[3][4]

  • Methylene Protons (α-CH₂ and β-CH₂): These two sets of protons form a classic A₂B₂ system, appearing as two triplets.

    • α-CH₂ (Protons on Cα): These protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. We predict a triplet around δ 2.8-3.0 ppm.

    • β-CH₂ (Protons on Cβ): These protons are adjacent to the aromatic ring and experience its deshielding ring current effect.[5] They will also appear as a triplet, predicted around δ 3.0-3.2 ppm. The coupling constant (J) for both triplets should be identical, typically in the range of 6-8 Hz.

Aromatic Ring Protons

The substitution on the benzene ring breaks its symmetry, resulting in three distinct aromatic proton environments.[5] Benzene's own protons resonate at δ 7.3 ppm; substituents will shift the remaining protons upfield or downfield.[5][6] Both chlorine and fluorine are electron-withdrawing groups, which generally deshield (move downfield) the aromatic protons.[5]

  • H2 and H6 Protons: These protons are ortho to the propanoic acid group and meta to the halogen substituents. They are in chemically equivalent environments. We expect a signal around δ 7.0-7.2 ppm. Due to coupling with H4 (a long-range meta-coupling) and the fluorine at C5 (a long-range ⁴JHF coupling), this signal will likely appear as a complex multiplet, possibly a doublet of doublets or a triplet-like structure.

  • H4 Proton: This proton is situated between the two halogen atoms. It is ortho to both Cl and F, which will strongly influence its chemical shift. It is expected to be the most downfield of the aromatic protons, likely in the δ 7.2-7.4 ppm range. Its signal will be split by the adjacent fluorine (³JHF) and the two meta protons, H2 and H6 (⁴JHH), resulting in a triplet of doublets or a complex multiplet.

Proton Label Predicted δ (ppm) Multiplicity Predicted Coupling (J, Hz) Integration
-COOH10.0 - 12.0broad singlet-1H
β-CH₂3.0 - 3.2tripletJ = 6-82H
α-CH₂2.8 - 3.0tripletJ = 6-82H
H47.2 - 7.4multiplet³JHF ≈ 5-9 Hz; ⁴JHH ≈ 2-3 Hz1H
H2, H67.0 - 7.2multiplet⁴JHF ≈ 2-4 Hz; ⁴JHH ≈ 2-3 Hz2H
Table 1: Predicted ¹H NMR spectral parameters.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's lack of symmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.[7] A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (JCF).[8]

Aliphatic Chain Carbons
  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 170-180 ppm range.[7]

  • Aliphatic Carbons (Cα and Cβ): These sp³ hybridized carbons will be found in the upfield region of the spectrum. Cα, being closer to the carbonyl, will be slightly more deshielded than Cβ. We predict Cα around δ 35-40 ppm and Cβ around δ 30-35 ppm.

Aromatic Ring Carbons

Aromatic carbons typically resonate between δ 110-160 ppm.[5] The shifts are heavily influenced by the substituents.

  • C3 (Carbon-bearing Cl): The C-Cl bond will cause a downfield shift. Predicted around δ 134-137 ppm.

  • C5 (Carbon-bearing F): The C-F bond causes a very strong downfield shift. This carbon will also exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet.[9] Predicted around δ 161-164 ppm.

  • C1 (Ipso-carbon): The carbon attached to the propanoic acid side chain is a quaternary carbon and will likely show a weaker signal. Predicted around δ 140-143 ppm.

  • C2, C6, C4: These protonated carbons will show signals that are split by the fluorine atom.

    • C4: This carbon is ortho to the fluorine and will show a significant ²JCF coupling (doublet, J ≈ 20-25 Hz). Predicted around δ 115-118 ppm.

    • C6: This carbon is also ortho to the fluorine and will show a similar ²JCF coupling. Predicted around δ 125-128 ppm.

    • C2: This carbon is meta to the fluorine and will show a smaller ³JCF coupling (doublet, J ≈ 5-8 Hz). Predicted around δ 130-133 ppm.

Carbon Label Predicted δ (ppm) Expected C-F Splitting (J_CF, Hz) Notes
C=O170 - 180-
C5161 - 164¹J ≈ 240-260 (Doublet)Attached to F
C1140 - 143⁴J ≈ 2-4 (Triplet-like)Quaternary, weak signal
C3134 - 137³J ≈ 6-9 (Doublet)Attached to Cl
C2130 - 133³J ≈ 5-8 (Doublet)
C6125 - 128²J ≈ 20-25 (Doublet)
C4115 - 118²J ≈ 20-25 (Doublet)
35 - 40-
30 - 35-
Table 2: Predicted ¹³C NMR spectral parameters.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure scientific integrity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) B 2. Select Solvent (e.g., DMSO-d₆ for COOH observation) A->B C 3. Dissolve Sample (0.6-0.7 mL solvent) B->C D 4. Transfer to NMR Tube (Filter if particulates are present) C->D E 5. Insert Sample into Magnet D->E F 6. Lock & Shim (Tune/Match probe if necessary) E->F G 7. Load Standard Acquisition Parameters F->G H 8. Set Experiment Parameters (NS, D1) G->H I 9. Acquire Spectrum (zg) H->I J 10. Fourier Transform (ft) I->J K 11. Phase Correction J->K L 12. Baseline Correction K->L M 13. Reference Spectrum (TMS or Solvent Residual Peak) L->M N 14. Integrate Peaks & Assign Signals M->N

Figure 2: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh the sample. For a standard high-field spectrometer, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for a clear ¹³C spectrum in a reasonable time.[10]

    • Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for this molecule as its hydrogen-bonding capability stabilizes the carboxylic acid proton, leading to a sharper signal compared to CDCl₃.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a vial. Ensure complete dissolution.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent shimming problems.[11]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure the sample is centered in the detection coil.[12]

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. Automated shimming routines are standard on modern instruments.[13]

    • Load a standard parameter set for a ¹H or ¹³C experiment.

    • Set the number of scans (NS). For ¹H, 8 to 16 scans are often sufficient. For ¹³C, several hundred to thousands of scans may be necessary depending on the sample concentration.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds for standard ¹H; 5-10 seconds for quantitative ¹H).

    • Initiate the acquisition.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat at zero.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.[14]

    • Integrate the ¹H signals to determine the relative ratios of protons in each environment.

    • Analyze the multiplicities and coupling constants to establish connectivity.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a multi-faceted analytical puzzle. The ¹H spectrum is defined by the characteristic A₂B₂ system of the propanoic acid chain and a complex set of multiplets in the aromatic region, governed by both H-H and H-F coupling. The ¹³C spectrum is expected to show nine distinct signals, with the aromatic carbon signals split into doublets due to C-F coupling, providing definitive evidence of the fluorine's position. By following a rigorous experimental protocol and applying the fundamental principles of chemical shift theory and spin-spin coupling, a complete and unambiguous assignment of the spectra can be achieved, confirming the molecular structure with high confidence.

References

  • Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Doc Brown's Chemistry. Available at: [Link]

  • University of Regensburg. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

  • Brown, D. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Reddit. (2020). 1H NMR spectrum. r/chemhelp. Available at: [Link]

  • Günther, H. (1995). 13C NMR Spectroscopy. In NMR Spectra. John Wiley & Sons, Ltd.
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

  • Contreras, R. H., et al. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Available at: [Link]

  • Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6).
  • University of California, Berkeley. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Available at: [Link]

  • Le-Thanh, H., & Vocelle, D. (1988). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 66(9), 2489-2495.
  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.
  • Smirnov, S. N., et al. (2001). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 123(34), 8217–8226.
  • University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Available at: [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Study Prep. Available at: [Link]

  • University of Texas at Austin. (n.d.). Basic Training SOPs. Nuclear Magnetic Resonance Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • University of Notre Dame. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available at: [Link]

  • Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Available at: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Reddit. (n.d.). C-NMR of substituted benzene. r/chemhelp. Available at: [Link]

  • ResearchGate. (2025). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Available at: [Link]

  • Brown, D. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

  • Supporting Information. (n.d.). 3. Available at: [Link]

Sources

Topic: Commercially Available Precursors for the Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chloro-5-fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science, necessitating robust and scalable synthetic routes. This guide provides a comprehensive analysis of viable synthetic pathways originating from commercially available precursors. We delve into the strategic selection of starting materials, offering a comparative assessment of key synthetic methodologies, including the Malonic Ester Synthesis and the Perkin Reaction followed by reduction. Each pathway is evaluated based on chemical logic, potential yield, scalability, and safety considerations. Detailed, field-tested protocols and process-flow diagrams are provided to empower researchers and development professionals in making informed decisions for efficient synthesis of the target molecule.

Introduction: Strategic Importance and Synthetic Goals

The 3-chloro-5-fluorophenyl moiety is a key pharmacophore in various developmental drug candidates, prized for its metabolic stability and specific electronic properties that can enhance target binding affinity. This compound serves as a critical intermediate, providing a carboxylic acid handle for further elaboration into amides, esters, and other functional groups essential for creating diverse chemical libraries.

The primary objective of this guide is to move beyond a simple literature review and provide a practical, causality-driven analysis of its synthesis. We focus exclusively on routes that begin with reliable, commercially available precursors, ensuring that the described protocols are immediately actionable in a research and development setting. The choice of a synthetic pathway is not merely an academic exercise; it has direct implications for cost, time, safety, and the ultimate scalability of a project. This document is designed to illuminate these decision-making processes.

Identification and Sourcing of Key Commercial Precursors

A successful synthesis begins with readily available and well-characterized starting materials. Our analysis identifies three primary precursors that offer the most direct and efficient access to the target structure. These compounds are available from multiple major chemical suppliers, ensuring a stable supply chain for both laboratory and pilot-scale operations.

Precursor NameChemical StructureCAS NumberRepresentative Suppliers
3-Chloro-5-fluorobenzaldehyde 90390-49-1Sigma-Aldrich, TCI, Alfa Aesar[1]
3-Chloro-5-fluorobenzyl Bromide 493024-39-8TCI, Alfa Aesar, Chem-Impex[2][3]
3-Chloro-5-fluorobenzyl Alcohol 261723-30-2Thermo Scientific, Rieke Metals[4][5]

Note: 3-Chloro-5-fluorobenzyl alcohol is an excellent precursor as it can be readily converted to the corresponding bromide in high yield using standard reagents like PBr₃ or HBr.

Comparative Analysis of Synthetic Pathways

We will now explore two primary, field-proven synthetic routes, detailing their mechanisms, protocols, and strategic considerations.

Pathway A: Malonic Ester Synthesis from 3-Chloro-5-fluorobenzyl Bromide

This pathway is a classic and highly reliable method for extending an alkyl halide by two carbons to form a carboxylic acid. Its predictability and use of standard laboratory reagents make it a cornerstone of carboxylic acid synthesis.[6][7][8]

Causality & Mechanistic Insight: The core principle of the malonic ester synthesis lies in the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate is an excellent carbon nucleophile that readily displaces the bromide from our precursor in a standard SN2 reaction, forming a new carbon-carbon bond. The subsequent steps—saponification (ester hydrolysis) followed by acid-catalyzed decarboxylation—are robust and high-yielding transformations that remove the auxiliary ester group to reveal the final propanoic acid product.[7][9]

Experimental Workflow Diagram:

G precursor 3-Chloro-5-fluorobenzyl Bromide alkylation Alkylation (SN2) precursor->alkylation malonate Diethyl Malonate base Sodium Ethoxide (NaOEt) in Ethanol malonate->base Deprotonation base->alkylation Enolate Formation intermediate Dialkylated Malonic Ester Intermediate alkylation->intermediate hydrolysis Saponification intermediate->hydrolysis 1. NaOH (aq), Heat dicarboxylate Dicarboxylate Salt hydrolysis->dicarboxylate acidification Acidification (HCl) dicarboxylate->acidification 2. HCl (aq) decarboxylation Decarboxylation (Heat) acidification->decarboxylation 2. HCl (aq) product 3-(3-Chloro-5-fluorophenyl) propanoic Acid decarboxylation->product

Caption: Workflow for Malonic Ester Synthesis.

Detailed Step-by-Step Protocol:

  • Enolate Formation: To a solution of absolute ethanol (200 mL) in a flame-dried 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium metal (5.75 g, 0.25 mol) in small portions. Allow the sodium to react completely to form sodium ethoxide.

  • Malonate Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (36 mL, 0.24 mol) dropwise at room temperature. Stir for 15 minutes.

  • Alkylation: Add 3-Chloro-5-fluorobenzyl bromide (44.7 g, 0.20 mol) dissolved in 50 mL of absolute ethanol to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting bromide is consumed.

  • Saponification: After cooling to room temperature, add a solution of sodium hydroxide (24 g, 0.60 mol) in 100 mL of water. Re-heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the esters.

  • Work-up and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate will form. Gently heat the acidified mixture to 80-90 °C. Vigorous evolution of CO₂ will occur. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Strategic Assessment:

  • Advantages: High reliability, predictable outcomes, avoids harsh reagents (other than the base), and is generally easy to perform.

  • Disadvantages: A multi-step, one-pot procedure that can have long reaction times. The overall yield can be moderate after multiple steps and purification.

Pathway B: Perkin Reaction & Reduction from 3-Chloro-5-fluorobenzaldehyde

This two-step pathway utilizes the classic Perkin reaction to form a cinnamic acid derivative, which is then catalytically hydrogenated to the target propanoic acid.[10][11][12]

Causality & Mechanistic Insight: The Perkin reaction is a condensation between an aromatic aldehyde and an acid anhydride.[12] The base (sodium acetate) deprotonates the acetic anhydride, forming an enolate. This enolate attacks the aldehyde carbonyl, initiating a cascade that, after hydrolysis, yields an α,β-unsaturated acid—in this case, 3-(3-Chloro-5-fluorophenyl)acrylic acid. The second stage involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is an exceptionally clean and efficient method for selectively reducing the alkene without affecting the aromatic ring or the carboxylic acid.

Experimental Workflow Diagram:

G precursor 3-Chloro-5-fluorobenzaldehyde perkin Perkin Reaction precursor->perkin reagents Acetic Anhydride & Sodium Acetate reagents->perkin Heat (180°C) intermediate 3-(3-Chloro-5-fluorophenyl) -acrylic acid perkin->intermediate Hydrolysis Work-up reduction Catalytic Hydrogenation intermediate->reduction product 3-(3-Chloro-5-fluorophenyl) propanoic Acid reduction->product catalyst H₂, 10% Pd/C Ethanol catalyst->reduction

Caption: Workflow for Perkin Reaction and Reduction.

Detailed Step-by-Step Protocol: Step 1: Perkin Reaction

  • Combine 3-Chloro-5-fluorobenzaldehyde (31.7 g, 0.20 mol), acetic anhydride (40 mL, 0.42 mol), and anhydrous sodium acetate (20.5 g, 0.25 mol) in a 250 mL round-bottom flask fitted with an air condenser.

  • Heat the mixture in an oil bath to 180 °C and maintain for 5 hours with stirring.

  • Cool the mixture slightly and, while still hot, pour it into 500 mL of water. Boil the aqueous mixture for 15 minutes to hydrolyze excess acetic anhydride.

  • Cool the solution to room temperature. If the product crystallizes, filter it off. If not, make the solution basic with sodium carbonate to dissolve the acid, filter to remove any insoluble impurities, and then re-acidify the filtrate with concentrated HCl to precipitate the crude cinnamic acid derivative.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Catalytic Hydrogenation

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 3-(3-Chloro-5-fluorophenyl)acrylic acid (0.18 mol) in 250 mL of ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Recrystallize if necessary.

Strategic Assessment:

  • Advantages: A two-step process that is often higher yielding than the malonic ester synthesis. The hydrogenation step is typically very clean and high-yielding.

  • Disadvantages: The Perkin reaction requires high temperatures. The hydrogenation step requires specialized equipment (hydrogenation apparatus) and careful handling of a flammable catalyst and hydrogen gas.

Data Summary and Strategic Recommendations

PathwayKey PrecursorNumber of StepsTypical YieldSafety & HandlingScalability
A: Malonic Ester 3-Chloro-5-fluorobenzyl Bromide1 (Pot) / 3 (Stages)60-75%Standard chemical handling. Precursor is a lachrymator.Good for lab and pilot scale.
B: Perkin/Reduction 3-Chloro-5-fluorobenzaldehyde275-90%Perkin: High temps. Reduction: H₂ gas and pyrophoric catalyst require specialized equipment and protocols.Excellent. Common industrial process.

Senior Application Scientist's Recommendation:

  • For Laboratory-Scale Synthesis (<100g): The Malonic Ester Synthesis (Pathway A) is often the preferred choice. It avoids the need for high-pressure hydrogenation equipment and can be performed using standard laboratory glassware. Its reliability and straightforward procedure make it ideal for producing material for initial screening and lead optimization.

  • For Pilot-Plant and Process Development (>1kg): The Perkin Reaction followed by Catalytic Hydrogenation (Pathway B) is superior. While requiring more specialized infrastructure, its higher overall yield and efficiency make it more cost-effective at scale. Catalytic hydrogenation is a well-understood and highly scalable industrial process.

Conclusion

The synthesis of this compound is readily achievable through multiple robust pathways starting from commercially available precursors. The selection between the Malonic Ester and Perkin/Reduction routes should be guided by the scale of the synthesis and the available laboratory infrastructure. Both 3-chloro-5-fluorobenzaldehyde and 3-chloro-5-fluorobenzyl bromide represent excellent, reliable starting points for any research or development program requiring this key chemical intermediate.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
  • PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Google Patents. (2013). CN102617360B - Synthetic method of 3, 5-dichloro-2, 4-difluoroaniline.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Perkin Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Rieke Metals. (n.d.). 3-CHLORO-5-FLUOROBENZYL ALCOHOL. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (2021). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-FLUOROBENZALDEHYDE. Retrieved from [Link]

Sources

The Strategic Deployment of Fluorine and Chlorine on the Phenylpropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Phenylpropanoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, most notably as the foundation for the widely-used nonsteroidal anti-inflammatory drugs (NSAIDs). The strategic introduction of halogen substituents, particularly fluorine and chlorine, onto the phenyl ring is a critical tactic used by drug designers to modulate a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This technical guide provides an in-depth analysis of the distinct roles these two halogens play. We will explore their differential impacts on electronics, lipophilicity, and metabolism, and how these factors translate into tangible outcomes for drug efficacy and safety. This paper will serve as a practical resource for researchers, offering field-proven insights, detailed experimental protocols, and a comparative framework to guide the rational selection of fluorine versus chlorine in drug discovery programs.

Introduction: The Phenylpropanoic Acid Core and the Rationale for Halogenation

The 3-phenylpropanoic acid structure is a privileged scaffold in drug design.[1][2] Its simple, robust framework, consisting of a phenyl ring linked to a propionic acid moiety, provides an ideal starting point for chemical modification. The carboxylic acid group often serves as a key interaction point with biological targets (a "warhead"), while the phenyl ring offers a large surface for substitution, allowing for the precise tuning of molecular properties. The most famous example is Ibuprofen, (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid, a household name in pain and inflammation management.[3]

However, optimizing a lead compound based on this scaffold requires moving beyond simple alkyl substituents. This is where halogenation, and specifically the introduction of fluorine and chlorine, becomes a pivotal strategy. The choice between these two halogens is not arbitrary; it is a calculated decision based on their unique and often contrasting characteristics.[4][5][6]

  • Fluorine: The most electronegative element, fluorine is small (similar in size to hydrogen) and forms a very strong, polarized bond with carbon. Its introduction can drastically alter local electronics, block metabolic pathways, and modulate pKa without adding significant steric bulk.[7][8][9][10]

  • Chlorine: Larger and more polarizable than fluorine, chlorine offers a more substantial increase in lipophilicity. While also electron-withdrawing, its electronic influence is less intense than fluorine's. It can serve as a bulky substituent to probe binding pockets or act as a metabolic handle.[11][12][13]

This guide will dissect these differences, providing the foundational knowledge and practical tools necessary to leverage these halogens effectively.

Comparative Physicochemical Impact of Fluorine vs. Chlorine Substitution

The decision to incorporate fluorine or chlorine hinges on their profound and distinct effects on a molecule's fundamental properties.

Electronic Effects and Acidity (pKa)

The high electronegativity of halogens allows them to exert a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect acidifies the carboxylic acid proton of phenylpropanoic acid, lowering its pKa.

  • Fluorine's Influence: Due to its extreme electronegativity, fluorine has the strongest inductive effect. Placing a fluorine atom on the phenyl ring, particularly at the ortho or para positions, significantly lowers the pKa of the propanoic acid group. This can enhance binding to targets that favor an anionic state at physiological pH.

  • Chlorine's Influence: Chlorine is also strongly electron-withdrawing, but less so than fluorine. Its impact on pKa is therefore significant but more moderate.

The practical consequence is that a fluorinated analog will be more ionized at a given pH than its chlorinated counterpart, which can affect its solubility, membrane permeability, and receptor interactions.

Lipophilicity, Solubility, and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Chlorine as a "Lipophilic" Halogen: The substitution of a hydrogen atom with chlorine almost always increases a molecule's logP. Chlorine's larger, more polarizable electron cloud enhances van der Waals interactions with nonpolar environments, making the molecule more lipid-soluble. This can improve membrane permeability and tissue distribution but may also increase binding to plasma proteins or lead to sequestration in adipose tissue.[11]

  • Fluorine's "Amphipathic" Nature: Fluorine's effect on lipophilicity is more complex and context-dependent.[14] While a single fluorine atom can slightly increase lipophilicity, highly fluorinated motifs (like -CF3) are strongly lipophilic. However, the polarized C-F bond can also participate in hydrogen bonding and dipole interactions, sometimes improving aqueous solubility in specific molecular contexts. This dual nature is a key tool for medicinal chemists.[8][9]

Table 1: Comparison of Key Physicochemical Properties of Fluorine and Chlorine

PropertyFluorine (F)Chlorine (Cl)Causality and Implication in Drug Design
van der Waals Radius (Å) 1.471.75F is a near-perfect isostere of H (1.20 Å), minimizing steric clashes. Cl is significantly larger, useful for probing pocket size or creating specific steric interactions.[4]
Electronegativity (Pauling) 3.983.16F's extreme electronegativity creates a strong C-F dipole, blocks metabolic oxidation, and strongly influences pKa. Cl's effect is more moderate.
C-X Bond Energy (kcal/mol) ~115 (Aromatic C-F)~95 (Aromatic C-Cl)The exceptional strength of the C-F bond makes it highly resistant to metabolic cleavage, a key strategy for enhancing drug half-life. The C-Cl bond is more susceptible.[15]
Hydrophobicity Parameter (π) +0.14+0.71Cl provides a reliable and significant increase in lipophilicity (logP). F's contribution is minimal, allowing for electronic modulation with less impact on solubility.

Synthesis of Halogenated Phenylpropanoic Acids: Experimental Protocols

The synthesis of these target molecules is achievable through established organic chemistry reactions. The following protocols are representative and serve as a self-validating system, incorporating steps for purification and characterization.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)propanoic Acid

This protocol outlines a common pathway starting from a commercially available fluorinated precursor.

Workflow Diagram: Synthesis and Verification

start Start: 4-Fluoroacetophenone reduction Reduction (NaBH4) start->reduction Step 1 tosylation Tosylation (TsCl) reduction->tosylation Step 2 cyanation Cyanation (NaCN) tosylation->cyanation Step 3 hydrolysis Acid Hydrolysis (HCl) cyanation->hydrolysis Step 4 purify Purification (Crystallization / Chromatography) hydrolysis->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end_product Final Product: 2-(4-Fluorophenyl)propanoic Acid characterize->end_product

Caption: Workflow for the synthesis and validation of 2-(4-Fluorophenyl)propanoic Acid.

Materials:

  • 4-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl, 5N)

  • Methanol, Dichloromethane, Ethyl Acetate

  • Anhydrous sodium sulfate

  • Pyridine or Triethylamine

Procedure:

  • Reduction: Dissolve 4-fluoroacetophenone (1 eq) in methanol in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10°C. Stir for 1 hour. Evaporate the methanol, add water, and extract the product, 1-(4-fluorophenyl)ethanol, with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum.

  • Tosylation: Dissolve the resulting alcohol (1 eq) in dichloromethane and cool in an ice bath. Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the tosylate.

  • Cyanation: Dissolve the tosylate (1 eq) in a suitable solvent like DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 60-80°C for several hours, monitoring by TLC. After completion, pour the reaction into water and extract with ethyl acetate. Wash, dry, and concentrate to obtain 2-(4-fluorophenyl)propionitrile.

  • Hydrolysis: Add 5N HCl to the nitrile (1 eq) and reflux the mixture for 2-4 hours.[16] Cool the reaction, and the desired 2-(4-fluorophenyl)propanoic acid will often precipitate. Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purification & Validation: Purify the crude acid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)propanoic Acid

A common route involves the hydrolysis of the corresponding chlorinated benzyl cyanide.[17]

Materials:

  • 4-Chlorobenzyl cyanide

  • Hydrochloric acid (concentrated) or Sulfuric acid

  • Sodium hydroxide (for workup)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzyl cyanide (1 eq) and an excess of concentrated hydrochloric acid. Heat the mixture to reflux (typically 100-110°C) for 5-10 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using a basic workup later) or by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. If the product precipitates, it can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with diethyl ether (3x volumes).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry the solution over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude 2-(4-chlorophenyl)acetic acid (an intermediate) can be further reacted or purified. (Note: To get the propanoic acid, one would typically start from the corresponding propiophenone or use a malonic ester synthesis route with 4-chlorobenzyl halide).

  • Validation: The final product's identity and purity should be confirmed via melting point, NMR, and mass spectrometry.

Impact on Pharmacokinetic (ADME) Profiles

The true strategic value of halogenation is revealed in its ability to fine-tune a drug's journey through the body.

Metabolism: Blocking vs. Directing

Metabolic stability is a paramount concern in drug development. Cytochrome P450 (CYP) enzymes in the liver are responsible for oxidizing many drugs, often leading to their inactivation and clearance. Aromatic hydroxylation is a common metabolic pathway.

  • Fluorine as a Metabolic Shield: The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[15] Placing a fluorine atom at a position on the phenyl ring that is susceptible to hydroxylation effectively "shields" that site from metabolism. This can dramatically increase the drug's metabolic stability and half-life, a cornerstone strategy in modern medicinal chemistry.[7][8][9]

  • Chlorine as a Metabolic Influencer: The C-Cl bond is weaker and can be metabolized, although this is less common than oxidation of a C-H bond. More frequently, the steric bulk and electronic nature of chlorine will direct metabolism to other sites on the molecule. In some cases, chlorine substitution can lead to the formation of reactive metabolites, a potential toxicological concern.

Metabolic Pathway Modulation Diagram

cluster_0 Unsubstituted PPA cluster_1 Fluorinated PPA cluster_2 Chlorinated PPA PPA Phenylpropanoic Acid (PPA) Metabolite_OH Para-hydroxylated Metabolite (Inactive) PPA->Metabolite_OH CYP450 Oxidation PPA_F 4-Fluoro-PPA Blocked Metabolism Blocked PPA_F->Blocked Resistant C-F Bond PPA_Cl 4-Chloro-PPA Metabolite_Other Metabolism at other sites (e.g., side chain) PPA_Cl->Metabolite_Other Steric/Electronic Direction

Caption: Halogen influence on PPA metabolism. Fluorine blocks oxidation, while chlorine redirects it.

Distribution and Excretion

The changes in lipophilicity and plasma protein binding directly influence a drug's volume of distribution.

  • A more lipophilic chlorinated compound may distribute more widely into tissues and have a larger volume of distribution compared to a less lipophilic fluorinated analog.

  • The route of excretion can also be altered. Increased metabolic stability from fluorination may lead to a higher proportion of the drug being excreted unchanged by the kidneys.[18][19] In contrast, chlorinated compounds that undergo metabolism will be excreted as more polar metabolites. Chlorinated phenoxy acid herbicides, for example, are rapidly eliminated unchanged in the urine via an active process in the kidneys.[20]

Pharmacodynamic and Structure-Activity Relationships (SAR)

Ultimately, the goal of substitution is to improve a drug's interaction with its biological target.

  • Probing the Binding Pocket: The different sizes of fluorine and chlorine are ideal for probing the topology of a receptor's binding site. If a binding pocket is tight, the smaller fluorine may be well-tolerated while the larger chlorine could cause a steric clash, reducing affinity. Conversely, in a larger pocket, the chlorine atom might make additional favorable van der Waals contacts that enhance binding. A study on sphingosine kinase enzymes demonstrated this principle, where different forms of the enzyme better accommodated either fluorine or chlorine at different positions.[4]

  • Altering Binding Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic or dipole-dipole interactions with polar residues in a binding pocket. It can also act as a weak hydrogen bond acceptor. Chlorine is less likely to form such interactions but its polarizability can contribute to favorable induced-dipole interactions.

SAR Decision Logic Diagram

Caption: A decision-making heuristic for selecting F vs. Cl based on SAR goals.

Conclusion: A Strategic Choice

The selection of fluorine or chlorine as a substituent on a phenylpropanoic acid scaffold is a nuanced decision that requires a deep understanding of their distinct chemical personalities. Neither is universally "better"; they are different tools for different jobs.

  • Choose Fluorine when: The primary goal is to block metabolic oxidation at a specific site, finely tune pKa with minimal steric penalty, or introduce a potential hydrogen bond acceptor into a constrained binding pocket.

  • Choose Chlorine when: The objective is to significantly increase lipophilicity, probe for additional van der Waals contacts in a spacious binding pocket, or introduce a larger substituent to influence molecular conformation.

By understanding the causality behind the effects of these halogens—from the strength of the C-F bond to the polarizability of chlorine—drug development professionals can move beyond trial-and-error and engage in the rational, prospective design of safer and more effective medicines.

References

  • Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4847-4869. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Thirumal, Y., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. Retrieved from [Link]

  • Butenhoff, J. L., et al. (2002). Pharmacokinetics of perfluorooctanoate in cynomolgus monkeys. Toxicological Sciences, 69(1), 189-198. Retrieved from [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-280. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Lee, A. E., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15, 3029–3036. Retrieved from [Link]

  • Yilmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-855. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 18978-19001. Retrieved from [Link]

  • Gejji, S. P., & Pathak, P. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35055-35069. Retrieved from [Link]

  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Buzalaf, M. A., & Whitford, G. M. (2011). Fluoride metabolism. Monographs in Oral Science, 22, 20-36. Retrieved from [Link]

  • Sauer, J. M., et al. (1998). The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review. Toxicology and Industrial Health, 14(5), 767-788. Retrieved from [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ScienceDirect. (n.d.). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Retrieved from [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubMed. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • American Chemistry Council. (2016). The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. Retrieved from [Link]

  • SciSpace. (2019). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial metabolism of fluorinated drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropanoic acid chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid. Retrieved from [Link]

Sources

Foreword: The Phenylpropanoic Acid Scaffold – A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Phenylpropanoic Acid Derivatives

The 3-phenylpropanoic acid motif is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple structure—a phenyl ring linked to a propanoic acid tail—belies a remarkable chemical versatility that has given rise to some of the most impactful drugs of the past century. The most recognizable member of this class is Ibuprofen, a household name in pain and inflammation management.[1][2] However, the therapeutic potential of this scaffold extends far beyond nonsteroidal anti-inflammatory drugs (NSAIDs). Recent research has unveiled novel derivatives with potent activities as anticancer agents, antidiabetics, and antimicrobials, demonstrating that this venerable structure is fertile ground for new discoveries.[3][4][5][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach to provide a narrative grounded in the practical realities and strategic thinking of a drug discovery campaign. We will journey from initial concept to preclinical validation, focusing not just on the "how" but, more critically, on the "why" behind the experimental choices that drive the successful discovery of novel phenylpropanoic acid derivatives.

Chapter 1: Strategic Foundations: Target Selection and Library Design

The success of any drug discovery program is predicated on two foundational pillars: selecting a biologically relevant target and designing a chemical library with a high probability of interacting with that target. The phenylpropanoic acid scaffold offers a validated starting point, but its application must be intelligently directed.

Target Identification: Beyond COX Inhibition

While the historical success of phenylpropanoic acid derivatives lies in their ability to inhibit cyclooxygenase (COX) enzymes, the contemporary landscape is far broader.[2] The key is to identify targets where the scaffold's inherent physicochemical properties can be leveraged.

  • Enzyme Inhibition: The carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, making it ideal for interacting with active sites of enzymes, particularly those with key arginine or lysine residues. This is the basis for COX inhibition but has been extended to other enzymes like medium-chain acyl-CoA dehydrogenase (MCAD).[6][7]

  • G-Protein Coupled Receptors (GPCRs): Recent breakthroughs have identified derivatives that act as potent agonists for GPCRs such as FFA1 (GPR40) and GPR120, which are implicated in type 2 diabetes.[8][9][10] The scaffold mimics endogenous fatty acid ligands, initiating downstream signaling for insulin secretion.

  • Protein-Protein Interactions & Kinases: In oncology, derivatives have been designed to target critical signaling proteins like SIRT2 and EGFR.[4][11] Here, the core scaffold serves as a rigid framework from which functional groups can be projected to disrupt specific protein conformations or binding pockets.

The choice of target must be validated. A self-validating system involves ensuring that the target is expressed in the disease tissue, that its modulation leads to a therapeutic effect, and that a viable assay exists to measure the activity of potential drug candidates.

Library Design: From Rational Design to High-Throughput Screening

Once a target is selected, the next step is to generate a library of candidate molecules. This can be approached in several ways, often in combination.

  • Structure-Based Design: If the 3D structure of the target is known, computational docking can be used to predict how different phenylpropanoic acid derivatives might bind. This allows for the rational design of a focused library with a higher probability of success.

  • Pharmacophore-Based Design: This involves modifying the structure of known ligands for the target. For example, new FFA1 agonists were designed based on the chemical structures of existing compounds like TAK-875.[8]

  • Diversity-Oriented Synthesis: This approach aims to create a wide range of structurally diverse molecules around the core scaffold to explore new chemical space. This is particularly useful when the target structure is unknown. High-throughput screening (HTS) of large, diverse libraries is a cornerstone of modern drug discovery for identifying initial "hit" compounds.[12][13]

The following diagram illustrates the initial strategic workflow for a discovery campaign.

G cluster_0 Target Identification & Validation cluster_1 Library Design & Synthesis cluster_2 Screening & Hit Identification T_ID Identify Biological Target (e.g., GPCR, Enzyme) T_VAL Target Validation (Assay Development, Biological Relevance) T_ID->T_VAL Justification L_DESIGN Library Design Strategy (Structure-based, Pharmacophore, Diversity) T_VAL->L_DESIGN Informs Design SYNTH Chemical Synthesis of Derivatives L_DESIGN->SYNTH HTS High-Throughput Screening (HTS) SYNTH->HTS Feeds Library HIT_ID Hit Identification & Confirmation HTS->HIT_ID Identifies Actives

Caption: Initial workflow for a phenylpropanoic acid derivative discovery program.

Chapter 2: Synthesis and Chemical Optimization

The synthesis of novel derivatives is the engine of the discovery process. The chosen synthetic routes must be robust, versatile, and amenable to producing a wide range of analogues for structure-activity relationship (SAR) studies.

Core Synthetic Strategies

The preparation of the phenylpropanoic acid core can be achieved through several established methods. A common modern approach starts with a substituted acetophenone, as detailed in the protocol below. This multi-step synthesis allows for modifications at various positions.

Experimental Protocol: General Synthesis of 2-(4-substituted-phenyl)propionic Acid Derivatives

This protocol is a generalized representation based on established methodologies for creating diverse derivatives.[6]

Step 1: Reduction of Substituted Acetophenone

  • Dissolve the starting 4-substituted acetophenone (1.0 eq) in methanol.

  • Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise at 0°C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove methanol under reduced pressure.

  • Extract the resulting secondary alcohol with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the alcohol product.[6]

Step 2: Halogenation

  • Dissolve the alcohol from Step 1 (1.0 eq) in an appropriate solvent like diethyl ether.

  • Slowly add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1 eq) at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the halogenated product, dry the organic phase, and concentrate in vacuo.

Step 3: Cyanation

  • Dissolve the halide from Step 2 (1.0 eq) in a polar aprotic solvent like DMSO.

  • Add sodium cyanide (NaCN) (1.2 eq) and stir the mixture at elevated temperature (e.g., 60-80°C).

  • Monitor the reaction for the formation of the nitrile product.

  • Upon completion, pour the reaction mixture into water and extract the 2-(4-substituted-phenyl)propionitrile.

  • Purify the nitrile, typically by column chromatography.

Step 4: Hydrolysis to Carboxylic Acid

  • Reflux the purified nitrile from Step 3 (1.0 eq) in an aqueous acidic solution (e.g., 5 N HCl) or a basic solution (e.g., 10% NaOH) followed by acidic workup.[6][14]

  • The hydrolysis converts the nitrile group (-CN) to a carboxylic acid group (-COOH).

  • After cooling, extract the final 2-phenylpropionic acid derivative into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography. Characterization is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hit-to-Lead: The Art of Structure-Activity Relationship (SAR)

Once initial hits are identified from screening, the process of hit-to-lead optimization begins. This iterative cycle of synthesis and testing is guided by SAR, which seeks to understand how specific structural changes affect biological activity.[15][16]

For phenylpropanoic acid derivatives, key areas for modification include:

  • The Phenyl Ring: Substitution on the phenyl ring is critical. Adding electron-withdrawing or electron-donating groups, or extending it to a biphenyl system, can drastically alter potency and target selectivity.[5][17]

  • The Propionic Acid Chain: The chirality at the alpha-carbon is often crucial. For NSAIDs, the (S)-enantiomer is responsible for COX inhibition.[18] Modifications to this chain can impact how the molecule fits into a binding pocket.

  • The Carboxylic Acid: While essential for activity in many cases, this group can be esterified or converted to an amide to create prodrugs or alter pharmacokinetic properties.

The goal is to improve potency (lower IC₅₀/EC₅₀), enhance selectivity for the target, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR_Cycle DESIGN Design Analogs (SAR Hypothesis) SYNTH Synthesize New Derivatives DESIGN->SYNTH 1. Propose TEST Biological Assay (In Vitro) SYNTH->TEST 2. Create ANALYZE Analyze Data (Potency, Selectivity, ADME) TEST->ANALYZE 3. Measure ANALYZE->DESIGN 4. Refine

Caption: The iterative cycle of hit-to-lead optimization driven by SAR.

Chapter 3: Preclinical Evaluation: From In Vitro Potency to In Vivo Efficacy

Promising lead compounds must undergo rigorous preclinical evaluation to establish their therapeutic potential and safety profile. This involves a tiered approach, moving from isolated proteins and cells to animal models of disease.

In Vitro Characterization

The first step is to quantify the compound's effect on the target and on cellular systems.

  • Enzyme Inhibition Assays: For enzyme targets like COX, activity is measured by quantifying the formation of the enzymatic product in the presence of varying concentrations of the inhibitor. This yields an IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited.[6]

  • Cell-Based Assays: These assays assess the compound's effect in a more biologically relevant context. For anticancer derivatives, cell viability assays (e.g., MTT or CellTiter-Glo) are used on cancer cell lines to determine the GI₅₀ (concentration for 50% growth inhibition).[3][4] For GPCR agonists, calcium flux or β-arrestin recruitment assays are common methods to measure cellular response and determine the EC₅₀ value.[8][9]

  • Selectivity and Off-Target Effects: It is crucial to demonstrate that the compound is selective for its intended target. This involves testing it against a panel of related targets (e.g., COX-1 vs. COX-2) and a broader panel of common off-targets to identify potential side effects early.[6]

Data Presentation: Anticancer Activity of Phenylpropanoic Acid Derivatives

The table below summarizes representative data for novel derivatives against lung cancer cell lines, demonstrating the potency that can be achieved through chemical optimization.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Derivative 21 A549 (Lung Carcinoma)5.42[3]
Derivative 22 A549 (Lung Carcinoma)2.47[3][4]
Derivative 22 H69AR (Drug-Resistant SCLC)N/A (73.4% viability reduction at 100 µM)[3]
Cisplatin A549 (Lung Carcinoma)>10 (comparative)[4]

Data synthesized from published studies to illustrate typical results.[3][4]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding a compound's PK/PD profile is essential for translating in vitro potency into in vivo efficacy.[19][20]

  • Pharmacokinetics (PK): Describes what the body does to the drug (ADME). Key parameters include bioavailability (the fraction of the drug that reaches systemic circulation), half-life, and clearance. Favorable PK properties are essential for achieving and maintaining therapeutic concentrations in the body.[5]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This links the concentration of the drug at the target site to the observed therapeutic effect.

Advanced in vitro models like organ-on-a-chip systems are increasingly used to predict human PK/PD and potential toxicities before moving into animal studies.[21]

In Vivo Efficacy Models

The final step in preclinical evaluation is to test the lead candidate in a relevant animal model of the disease.

  • For antidiabetic derivatives, an oral glucose tolerance test (OGTT) in diabetic mice is a standard model. A successful compound will lower blood glucose levels significantly compared to a vehicle control.[5][8]

  • For anti-inflammatory agents, the carrageenan-induced paw edema model in rats is commonly used to assess the reduction of acute inflammation.[22]

  • For anticancer drugs, xenograft models, where human tumors are grown in immunocompromised mice, are used to evaluate the compound's ability to inhibit tumor growth.

The diagram below illustrates the general mechanism for phenylpropanoic acid-based NSAIDs, a pathway that must be understood for assessing both efficacy and potential side effects.

COX_Pathway MEMBRANE Cell Membrane Phospholipids AA Arachidonic Acid MEMBRANE->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 PROST Prostaglandins (Pain, Fever, Inflammation) PGH2->PROST THROM Thromboxanes (Platelet Aggregation) PGH2->THROM NSAID Phenylpropanoic Acid NSAID (e.g., Ibuprofen) NSAID->COX Inhibition

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-(3-Chloro-5-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 3-(3-Chloro-5-fluorophenyl)propanoic acid. The methodologies outlined herein are designed to be robust and adaptable, catering to a range of amine coupling partners, from simple aliphatic amines to more challenging, electronically deficient aromatic amines. The causality behind experimental choices is explained to empower researchers to troubleshoot and optimize these critical reactions.

Introduction: The Significance of Amide Bonds and the Unique Characteristics of this compound

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides is, therefore, one of the most frequently performed reactions in drug discovery.[1]

This application note focuses on the specific challenges and solutions for the amide coupling of this compound. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring can influence the reactivity of the carboxylic acid and may require careful selection of coupling reagents and conditions to achieve high yields and purity.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 886498-21-1
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Appearance Solid (inferred from storage conditions)N/A

Core Principles of Amide Coupling: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents. This guide will focus on two of the most common and effective classes of coupling reagents: carbodiimides (specifically EDC) and uronium salts (specifically HATU).

Recommended Protocols for Amide Coupling of this compound

The following protocols have been designed to be broadly applicable. However, optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed by an aqueous wash. Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and minimize racemization in chiral substrates.

Reaction Mechanism Overview:

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 Experimental_Workflow Start Start Reagents Dissolve Carboxylic Acid and Coupling Reagents Start->Reagents Pre-activation Pre-activate (optional, e.g., with HATU) Reagents->Pre-activation Add_Amine Add Amine (and base if needed) Pre-activation->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for the Esterification of 3-(3-Chloro-5-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-(3-Chloro-5-fluorophenyl)propanoic Acid Esters in Medicinal Chemistry

This compound and its ester derivatives are emerging as critical structural motifs in contemporary drug discovery. The unique substitution pattern of chlorine and fluorine on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Esterification of the parent carboxylic acid is a fundamental synthetic transformation that allows for the modulation of these properties, enabling the development of prodrugs with enhanced bioavailability or serving as key intermediates in the synthesis of more complex bioactive molecules. For instance, similar arylpropanoic acid structures are central to the pharmacophore of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

This comprehensive guide provides detailed protocols and technical insights into the most effective methods for the esterification of this compound. We will delve into the mechanistic underpinnings of classical and modern esterification techniques, offering a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals. The protocols provided herein are designed to be robust and reproducible, ensuring high yields and purity of the desired ester products.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Physicochemical Data (based on structurally similar compounds):

PropertyValueSource
Molecular FormulaC₉H₈ClFO₂N/A
Molecular Weight202.61 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
Melting Point56-59 °C[1]

Safety and Handling:

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Comparative Overview of Esterification Methodologies

The choice of esterification method is dictated by factors such as the scale of the reaction, the sensitivity of the starting material to acid or heat, and the desired purity of the final product. Below is a summary of the methods detailed in this guide.

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄)Reflux in excess alcoholInexpensive, simple setupHarsh conditions, may not be suitable for sensitive substrates, equilibrium reaction
Steglich Esterification DCC/DMAP or EDC/DMAPMild, room temperatureHigh yields, suitable for acid-sensitive substratesFormation of urea byproducts, cost of reagents
Thionyl Chloride Method SOCl₂Mild to moderateHigh-yielding, irreversibleGeneration of corrosive HCl and SO₂ gases, requires careful handling

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl 3-(3-Chloro-5-fluorophenyl)propanoate

This classical method is well-suited for producing simple alkyl esters on a larger scale where the starting material is not sensitive to strong acid and heat. The reaction is driven to completion by using a large excess of the alcohol.[3]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

    • The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford the pure methyl 3-(3-chloro-5-fluorophenyl)propanoate.

Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid in Methanol B Add H₂SO₄ Catalyst A->B C Reflux (4-6h) B->C D Cool & Neutralize (NaHCO₃) C->D E Extract with Ethyl Acetate D->E F Wash with H₂O & Brine E->F G Dry (MgSO₄) F->G H Concentrate (Rotovap) G->H I Column Chromatography H->I J Pure Methyl Ester I->J

Fischer-Speier Esterification Workflow
Protocol 2: Steglich Esterification for Ethyl 3-(3-Chloro-5-fluorophenyl)propanoate

The Steglich esterification is a mild and highly efficient method that proceeds at room temperature, making it ideal for substrates that are sensitive to heat or strong acids.[4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

(EDU = 1-ethyl-3-(3-dimethylaminopropyl)urea)

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 3-(3-chloro-5-fluorophenyl)propanoate.

Mechanism Overview:

Steglich_Mechanism cluster_activation Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid Carboxylic Acid OAI O-Acylisourea Intermediate Acid->OAI + EDC EDC EDC EDC->OAI AE Acyl-DMAP Intermediate (Active Ester) OAI->AE DMAP DMAP DMAP->AE + OAI Ester Ethyl Ester AE->Ester + Ethanol EDU EDU (Byproduct) AE->EDU Alcohol Ethanol Alcohol->Ester

Steglich Esterification Mechanism

Purification and Characterization

Purification:

  • Column Chromatography: As detailed in the protocols, flash column chromatography is the most common method for purifying the resulting esters. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by TLC analysis.[5][6][7]

  • Crystallization: If the ester is a solid at room temperature, crystallization can be an effective purification technique.[8] Common solvents for crystallization of organic esters include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexanes.[9] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

Characterization:

The identity and purity of the synthesized esters should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The esterification of this compound is a crucial synthetic step for accessing a range of valuable compounds for drug discovery and development. This guide has provided detailed, field-tested protocols for two robust esterification methods: the classic Fischer-Speier esterification and the milder Steglich esterification. By understanding the mechanistic principles and practical considerations outlined herein, researchers can confidently select and execute the most appropriate method to achieve their synthetic objectives with high yield and purity.

References

  • M. V. Mukhachev, et al. (2023). Synthesis of 3-Aryl-3-(furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(15), 5859. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... Available at: [Link]

  • ResearchGate. (2018). How to find suitable solvent for column chromatography??? Available at: [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Mettler Toledo. (2022). Crystallization Citation List. Available at: [Link]

  • Reddit. (n.d.). r/OrganicChemistry - Purification. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3-chloro-4-fluorophenyl)-5-methyl-hydantoin. Available at: [Link]

  • A. Capelo, et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(8), 4291. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Available at: [Link]

  • A. Leś, et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(23), 16960. Available at: [Link]

  • A. M. DiPardo, et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Crystal Growth & Design, 22(11), 6548-6554. Available at: [Link]

  • C. Wang, et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Separations, 11(7), 185. Available at: [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Available at: [Link]

  • C. Qi, et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology, 41, 411-418. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Available at: [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Available at: [Link]

  • D. Kastratović, et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 85(1), 45-53. Available at: [Link]

  • S. Munawar, et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available at: [Link]

  • M. D. J. Stöckl, et al. (2023). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry, 88(4), 2133-2142. Available at: [Link]

  • Pharmaffiliates. (n.d.). Material Safety Data Sheet: 2-Phenylpropanoic acid. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. Available at: [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Wikipedia. (n.d.). NLX-204. Available at: [Link]

  • M. Urbańska, et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2355. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-(3-Chloro-5-fluorophenyl)propanoic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Agrochemical Intermediates

The global agricultural sector faces the continuous challenge of enhancing crop yields and quality while contending with the evolution of resistant weeds, pests, and pathogens. The development of novel, highly effective, and environmentally benign agrochemicals is paramount. A key strategy in the design of these new active ingredients is the incorporation of fluorinated substituents, which can significantly improve metabolic stability, binding affinity to target enzymes, and overall efficacy.[1]

Within this context, 3-(3-Chloro-5-fluorophenyl)propanoic acid emerges as a versatile and high-value intermediate. Its substituted phenyl ring is a common feature in a variety of modern herbicides and fungicides. This document provides a comprehensive guide for researchers and drug development professionals on the application of this key intermediate in the synthesis of advanced agrochemical candidates, with a particular focus on the creation of novel pyrazole-picolinate herbicides.

Core Application: A Key Building Block for Pyrazole-Picolinate Herbicides

The primary application of this compound in agrochemical synthesis is as a precursor for the formation of a substituted pyrazole ring. This pyrazole moiety can then be incorporated into larger, more complex molecules with desired biological activities. One of the most promising classes of herbicides currently under development are the 6-aryl-2-picolinic acids and their derivatives, which act as synthetic auxins.[2][3] The following sections detail a plausible and scientifically grounded synthetic pathway for a novel herbicidal candidate from this class, starting from this compound.

Visualizing the Synthetic Strategy

The overall workflow for the synthesis of a target herbicidal molecule from this compound can be visualized as a two-stage process: the formation of a key pyrazole intermediate, followed by its coupling to a picolinic acid core.

G cluster_0 Stage 1: Pyrazole Intermediate Synthesis cluster_1 Stage 2: Coupling and Final Product Formation A This compound B Activation (e.g., Thionyl Chloride) A->B C Acid Chloride Intermediate B->C D Condensation with Hydrazine C->D E Cyclization D->E F Substituted Pyrazole Intermediate E->F H Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) F->H G Picolinic Acid Derivative G->H I Target Herbicidal Molecule (6-(5-(3-Chloro-5-fluorophenyl)-1H-pyrazol-1-yl)-4-amino-3-chloro-5-fluoro-2-picolinic acid) H->I

Caption: Synthetic workflow for a novel herbicide.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a novel 6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid herbicide, using this compound as a key starting material.

Part 1: Synthesis of the Substituted Pyrazole Intermediate

This protocol details the conversion of this compound into a key pyrazole intermediate. The rationale behind this multi-step process is to create a heterocyclic ring system that is a common pharmacophore in many successful agrochemicals.[4][5]

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound209054-93-9204.601 eq
Thionyl chloride7719-09-7118.971.2 eq
Hydrazine hydrate7803-57-850.061.1 eq
Toluene108-88-392.14Anhydrous
Pyridine110-86-179.10Catalytic amount

Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1 eq) in anhydrous toluene, add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Condensation with Hydrazine:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrazine hydrate (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cyclization to Form the Pyrazole Ring:

    • After the condensation is complete, add a dehydrating agent such as acetic anhydride or a strong acid catalyst.

    • Heat the mixture to reflux and monitor the cyclization reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired substituted pyrazole intermediate.

Part 2: Coupling of the Pyrazole Intermediate with the Picolinic Acid Core

This protocol outlines the coupling of the synthesized pyrazole intermediate with a suitable picolinic acid derivative to form the final herbicidal molecule. This type of cross-coupling reaction is a powerful tool in modern organic synthesis for creating complex molecules.[2][3]

Materials:

ReagentCAS NumberMolecular WeightQuantity
Substituted Pyrazole Intermediate--1 eq
4-Amino-3,5,6-trichloro-2-picolinic acid1918-02-1241.481.1 eq
Palladium catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.560.05 eq
Base (e.g., K₂CO₃)584-08-7138.212.5 eq
Solvent (e.g., Dioxane/Water mixture)---

Protocol:

  • Preparation of the Reaction Mixture:

    • In a reaction vessel, combine the substituted pyrazole intermediate (1 eq), 4-Amino-3,5,6-trichloro-2-picolinic acid (1.1 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.05 eq).

    • Add a degassed mixture of dioxane and water as the solvent.

  • Coupling Reaction:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by HPLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst and inorganic salts.

    • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization or preparative HPLC to yield the final herbicidal product.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of the novel pyrazole-picolinate herbicide.

StepProductExpected YieldPurity (by HPLC)
Part 1Substituted Pyrazole Intermediate70-85%>95%
Part 2Final Herbicidal Product60-75%>98%

Causality and Experimental Choices

  • Choice of Activating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are more reactive towards nucleophiles like hydrazine.

  • Use of a Palladium Catalyst: Palladium-catalyzed cross-coupling reactions are highly efficient for the formation of C-N bonds between heterocyclic compounds and aryl halides, which is the key step in the synthesis of the final product.[2][3]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and ensure a high yield of the desired product.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this document provide a robust framework for the development of new pyrazole-picolinate herbicides. Further optimization of reaction conditions and exploration of different coupling partners can lead to the discovery of even more potent and selective herbicidal candidates. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of biologically active molecules, highlighting the importance of strategic intermediate design in modern agrochemical research.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. [Link]

  • United States Patent 6,399,795. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Propionic acid as an herbicide.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMIN0-3-CHLOR0-5-FLUOR0-6-(4-CHLOR0-2-FLUOR0-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID ORA DERIVATIVE THEREOF AND IMIDAZOLINONES. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • FUNGICIDAL COMPOSITIONS. [Link]

  • United States Patent 4,933,362. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • Novel method for synthesizing fungicide tebuconazole.
  • Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. [Link]

  • STORAGE STABLE AQUEOUS SUSPENSION CONCENTRATES. [Link]

Sources

Application Note: Strategies for the Derivatization of 3-(3-Chloro-5-fluorophenyl)propanoic Acid in Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Phenylpropanoic Acids

Substituted phenylpropanoic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from the combination of a carboxylic acid handle, which can be readily derivatized to modulate physicochemical properties and target interactions, and a substituted phenyl ring that allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3][4] The specific compound, 3-(3-chloro-5-fluorophenyl)propanoic acid, is of particular interest due to the presence of electron-withdrawing chloro and fluoro substituents. These halogens can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of compound libraries aimed at a diverse range of biological targets.[3]

This application note provides a comprehensive guide to the derivatization of this compound for the purpose of library synthesis. We will explore key synthetic strategies, provide detailed, field-proven protocols for common transformations, and discuss the rationale behind experimental choices to ensure robust and reproducible outcomes.

Core Derivatization Strategies: Amide and Ester Formation

The carboxylic acid moiety of this compound is the primary site for derivatization. The two most common and versatile transformations are amide bond formation and esterification. These reactions allow for the introduction of a wide array of chemical diversity, enabling the systematic exploration of structure-activity relationships (SAR).

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bonds are highly stable and are found in a vast number of pharmaceuticals.[5] The formation of an amide from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5]

Mechanism of Amide Bond Formation (Carbodiimide-mediated):

The most common method for activating the carboxylic acid is through the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC). The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve yields and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amide R-CO-NH-R'' (Product) O_Acylisourea->Amide + Amine (direct path) HOBt HOBt Active_Ester->Amide + Amine Amine R''-NH2

Figure 1: General workflow for carbodiimide-mediated amide bond formation.

Protocol 1: Solution-Phase Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using the highly efficient coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5]

Materials:

  • This compound

  • Amine of choice (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, cost-effective.Can lead to racemization in sensitive substrates.
HATU/DIPEA High coupling efficiency, fast reaction times, low racemization.More expensive, byproduct can be difficult to remove.
T3P Byproducts are water-soluble, good for hindered substrates.Requires a base, can be corrosive.
DCC Inexpensive, effective.Byproduct (DCU) is insoluble and can be difficult to remove completely.
Esterification: Expanding Chemical Space

Esterification provides another avenue for derivatizing this compound, allowing for the introduction of different functional groups and the modulation of properties such as solubility and cell permeability.

Mechanism of Fischer Esterification:

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.[6][7][8]

Fischer_Esterification Carboxylic_Acid R-COOH Protonation Protonated Carbonyl (Electrophilic) Carboxylic_Acid->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Ester R-COOR' (Product) Tetrahedral_Intermediate->Ester - H2O, -H+ Water_Elimination Water Elimination

Figure 2: Simplified mechanism of Fischer-Speier esterification.

Protocol 2: Acid-Catalyzed Esterification

This protocol outlines a standard procedure for the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Alcohol of choice (used as solvent or in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Diethyl ether or EtOAc

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or EtOAc and wash carefully with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography or distillation if applicable.

Library Synthesis: Solution-Phase vs. Solid-Phase Approaches

For the creation of a library of derivatives, both solution-phase and solid-phase synthesis strategies can be employed.

Solution-Phase Parallel Synthesis

In this approach, individual reactions are carried out in parallel in an array of reaction vessels (e.g., a 96-well plate). This method is highly flexible and allows for easy scale-up of promising compounds. Purification is typically achieved through techniques like automated flash chromatography or preparative HPLC.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis offers significant advantages for library construction, particularly in terms of purification.[9] The starting material is attached to a solid support (resin), and excess reagents and byproducts are simply washed away after each reaction step.[9][10]

Solid_Phase_Synthesis Resin Solid Support (e.g., 2-Chlorotrityl Resin) Loading 1. Loading of This compound Resin->Loading Wash1 Wash Loading->Wash1 Coupling 2. Amide Coupling with a diverse set of amines Wash1->Coupling Wash2 Wash Coupling->Wash2 Cleavage 3. Cleavage from Resin Wash2->Cleavage Library Amide Library (Purified Products) Cleavage->Library

Figure 3: Workflow for solid-phase synthesis of an amide library.

Protocol 3: Solid-Phase Synthesis of an Amide Library

This protocol details the synthesis of a library of amides using 2-chlorotrityl chloride resin, which is particularly suitable for anchoring carboxylic acids.[10]

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous DMF

  • Methanol (MeOH)

  • Library of primary and secondary amines

  • HATU

  • Cleavage cocktail (e.g., Trifluoroacetic acid/DCM 1:1)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Loading:

    • Dissolve this compound (2.0 eq relative to resin capacity) and DIPEA (4.0 eq) in anhydrous DCM.

    • Add the solution to the swollen resin and shake at room temperature for 2-4 hours.

    • To cap any remaining active sites, add a small amount of MeOH and shake for 30 minutes.

    • Filter the resin and wash sequentially with DCM, DMF, and MeOH. Dry the resin under vacuum.

  • Library Synthesis (Split-and-Pool or Parallel):

    • Portion the loaded resin into individual reaction vessels.

    • To each vessel, add a solution of a unique amine (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF.

    • Shake the reactions at room temperature overnight.

  • Washing:

    • Combine the resins (if using split-and-pool) or wash each vessel individually.

    • Wash thoroughly with DMF, DCM, and MeOH to remove all excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Cleavage:

    • Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

    • Filter to collect the solution containing the cleaved product.

    • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to yield the crude amide products.

  • Purification and Analysis:

    • Purify the library members using high-throughput methods such as preparative LC-MS.

    • Characterize the final compounds by LC-MS and NMR.

Conclusion

This compound is a valuable building block for the synthesis of diverse chemical libraries for drug discovery. Its derivatization through robust and well-established methods like amide coupling and esterification, coupled with either solution-phase or solid-phase synthesis platforms, provides a powerful toolkit for medicinal chemists. The protocols and strategies outlined in this application note offer a reliable foundation for the efficient generation of novel compounds for biological screening. Careful selection of reagents and reaction conditions, guided by the principles discussed herein, will ensure the successful construction of high-quality compound libraries.

References

  • PubChem. 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Examples from the current library of tailor-made building blocks for solid phase synthesis. Available at: [Link]

  • Kastratović, V., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society.
  • PubMed. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]

  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

  • Walsh Medical Media. Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Available at: [Link]

  • CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Available at: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • Griffith Research Online. Direct screening of a dynamic combinatorial library using mass spectrometry. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]

  • Wikipedia. Solid-phase synthesis. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Wikipedia. Phenylalanine. Available at: [Link]

  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available at: [Link]

  • ACS Publications. Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available at: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

  • PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. National Center for Biotechnology Information. Available at: [Link]

  • Sci-Hub. Synthesis Propyl Propanoic from Propanoic Acid by Esterification Reaction. Available at: [Link]

Sources

Application Note and Scale-Up Protocol: Synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the scaled-up synthesis of 3-(3-Chloro-5-fluorophenyl)propanoic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, chemists, and process development professionals, moving beyond a simple laboratory procedure to address the critical challenges of scaling production. We detail a robust and efficient malonic ester synthesis route, selected for its reliability, high yield, and predictable scalability. This guide emphasizes the causality behind experimental choices, process safety, and in-process controls to ensure a self-validating and reproducible workflow.

Introduction and Strategic Rationale

This compound is a valuable substituted phenylpropanoic acid derivative. Its structural motifs are frequently incorporated into biologically active molecules. The reliable production of this intermediate in multi-gram to kilogram quantities is essential for advancing drug development pipelines.

Several synthetic routes, including Heck coupling reactions, can produce 3-arylpropanoic acids.[1] However, for process scale-up, the malonic ester synthesis presents a more advantageous pathway.[2]

Rationale for Selecting the Malonic Ester Synthesis:

  • Robustness and Reliability: The reaction sequence is well-understood and tolerant of a variety of functional groups on the aryl halide.

  • High Acidity of α-Proton: The protons alpha to the two carbonyl groups of diethyl malonate are readily removed by common alkoxide bases, eliminating the need for cryogenic conditions or highly specialized, pyrophoric reagents like LDA.[3]

  • Cost-Effectiveness: The primary reagents—diethyl malonate, sodium ethoxide, and a suitable benzyl halide—are commercially available in bulk at a reasonable cost.[4]

  • Clean Decarboxylation: The final thermal decarboxylation step is typically high-yielding and proceeds cleanly, liberating carbon dioxide and simplifying purification.[5][6]

This protocol will guide the user through a four-stage process: (1) Enolate formation, (2) SN2 alkylation, (3) Saponification, and (4) Acidification and decarboxylation.

Hazard Analysis and Safety Precautions

Scaling chemical reactions introduces risks that may not be apparent at the bench scale.[7] A thorough understanding and mitigation of these hazards are paramount. All operations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

ReagentCAS NumberKey HazardsMitigation Measures
3-Chloro-5-fluorobenzyl bromide 163833-33-8Lachrymator, corrosive, causes severe skin burns and eye damage.Wear chemical-resistant gloves, safety goggles, and a face shield. Handle in a well-ventilated fume hood.
Diethyl Malonate 105-53-3Combustible liquid, causes eye irritation.[8][9]Keep away from open flames. Wear safety goggles.[10]
Sodium Ethoxide (NaOEt) 141-52-6Flammable solid, reacts violently with water, causes severe skin burns and eye damage.Handle under an inert atmosphere (Nitrogen or Argon). Use powder-free nitrile gloves and ensure no contact with water or moist air.
Sodium Hydroxide (NaOH) 1310-73-2Corrosive, causes severe skin burns and eye damage. Highly exothermic when dissolved in water.Add pellets slowly to water with cooling and stirring. Wear appropriate PPE.
Hydrochloric Acid (HCl), conc. 7647-01-0Corrosive, causes severe burns, respiratory tract irritation.Handle in a fume hood with acid-resistant gloves and a face shield.
Ethanol 64-17-5Highly flammable liquid and vapor.Ensure no ignition sources are present. Use in a well-ventilated area.

Overall Synthetic Workflow

The synthesis proceeds through a well-defined, multi-step sequence starting from the commercially available 3-Chloro-5-fluorobenzyl bromide.

G A Start: 3-Chloro-5-fluorobenzyl bromide + Diethyl Malonate B Step 1: Enolate Formation Base: Sodium Ethoxide Solvent: Anhydrous Ethanol A->B C Step 2: Alkylation (SN2) Formation of Diethyl 2-(3-chloro-5-fluorobenzyl)malonate B->C Exothermic Monitor Temp. D Step 3: Saponification Reagent: Aqueous NaOH Forms Disodium Salt Intermediate C->D E Step 4: Acidification & Decarboxylation Reagents: Conc. HCl, Heat Liberates CO2 D->E Vigorous CO2 Evolution F Work-up & Purification Extraction & Recrystallization E->F G Final Product: This compound F->G G cluster_1 1. Enolate Formation cluster_2 2. SN2 Alkylation cluster_3 3. Hydrolysis & Decarboxylation Malonate Diethyl Malonate Enolate Resonance-Stabilized Enolate Malonate->Enolate + EtOH Base NaOEt Enolate_ref Enolate AlkylHalide Ar-CH2-Br Diester Alkylated Diester Diester_ref Alkylated Diester Enolate_ref->Diester + Br- Diacid Substituted Malonic Acid Product Final Product + CO2 Diacid->Product Heat (Δ) Diester_ref->Diacid 1. NaOH, H2O 2. H3O+

Caption: Key mechanistic stages of the malonic ester synthesis.

References

  • MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Tianming Pioneers. (n.d.). Eco-Friendly (R)-3-Chloro Synthesis at Scale. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Bentham Science. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Journal of the Chemical Society. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Retrieved from [Link]

  • ICSC. (n.d.). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • JoVE. (2025). Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

Sources

Application Notes & Protocols: A Hierarchical Screening Cascade for Novel Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Propanoic acid and its derivatives represent a cornerstone in medicinal chemistry, most notably as the chemical backbone for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Naproxen.[1] The therapeutic efficacy of these agents primarily stems from their ability to modulate the inflammatory cascade, offering analgesic, antipyretic, and anti-inflammatory benefits. The development of novel propanoic acid derivatives is a continuous pursuit, aimed at discovering compounds with improved potency, enhanced safety profiles (e.g., greater COX-2 selectivity), and potentially novel mechanisms of action.

This document outlines a comprehensive, multi-tiered pharmacological screening protocol designed for the efficient evaluation and characterization of new chemical entities (NCEs) derived from the propanoic acid scaffold. The workflow is logically structured to progress from high-throughput primary screens to more complex cellular and in vivo models, ensuring that only the most promising candidates advance. This cascade approach maximizes resource efficiency and provides a robust data package for lead optimization and preclinical development.

Part 1: Primary Screening - Target Engagement and Potency

Scientific Rationale: The foundational mechanism for most propanoic acid-derived anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Therefore, the initial screening phase is designed to rapidly assess two critical parameters: (1) the potency of the NCEs against these enzymes and (2) their selectivity for COX-2 over COX-1, which is a key predictor of reduced gastrointestinal side effects.

Experimental Workflow: Primary In Vitro Screening

G cluster_0 Compound Library cluster_1 Primary Assays cluster_2 Data Analysis cluster_3 Decision Gate Lib Novel Propanoic Acid Derivatives Library Assay Parallel COX-1 & COX-2 Inhibition Assays (Fluorometric/Colorimetric) Lib->Assay Analysis IC50 Determination & Selectivity Index (SI) Calculation (SI = IC50 COX-1 / IC50 COX-2) Assay->Analysis Decision Hit Identification: - Potent COX-2 Inhibition - High Selectivity Index Analysis->Decision Secondary Screening Secondary Screening Decision->Secondary Screening Advance Hits

Caption: High-level workflow for primary screening of propanoic acid derivatives.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol provides a sensitive and high-throughput method to determine the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • COX Cofactor (e.g., Heme)

  • Selective inhibitors for control: SC-560 (COX-1) and Celecoxib (COX-2)

  • Test compounds (novel propanoic acid derivatives) dissolved in DMSO

  • 96-well black microplates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Probe, Cofactor, and Arachidonic Acid according to the manufacturer's instructions.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of each dilution to respective wells of the 96-well plate. Include wells for "No Inhibitor" (DMSO only), "Positive Control" (Celecoxib for COX-2 assay, SC-560 for COX-1 assay), and "Negative Control" (no enzyme).

  • Enzyme Addition: Dilute the COX-1 and COX-2 enzymes to their optimal concentration in cold COX Assay Buffer. Add 20 µL of the diluted enzyme to all wells except the "Negative Control" wells.

  • Reaction Mix Preparation: Prepare a master reaction mix containing the COX Probe and Cofactor in Assay Buffer.

  • Initiation of Reaction: Add 70 µL of the reaction mix to each well. Incubate the plate for 15 minutes at room temperature, protected from light, to allow the test compounds to bind to the enzymes.

  • Substrate Addition: Add 10 µL of the arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the rates relative to the "No Inhibitor" control.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.[2]

Data Presentation: The results should be summarized to easily compare the potency and selectivity of the novel derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
NCE-00125.50.8530
NCE-00210.215.10.67
NCE-003>1000.15>667
Ibuprofen (Ref.)15.030.00.5
Celecoxib (Ref.)30.30.30>101

Part 2: Secondary Screening - Cellular Mechanism of Action

Scientific Rationale: After identifying potent and selective inhibitors of purified COX enzymes, it is crucial to validate their activity in a more physiologically relevant context. Cellular assays confirm that the compounds can penetrate cell membranes and inhibit COX activity within the complex intracellular environment. Furthermore, these assays allow for the investigation of downstream effects on key inflammatory signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a pivotal regulator of inflammatory gene expression, including COX-2.[4][5]

Key Inflammatory Signaling Pathways

G cluster_TNF TNF-α Signaling cluster_NFKB NF-κB Pathway cluster_GENE Gene Expression cluster_N TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD/TRAF2 TNFR1->TRADD IKK IKK Complex TRADD->IKK activates IKB IκBα IKK->IKB phosphorylates NFKB NF-κB (p65/p50) NFKB_N NF-κB NFKB->NFKB_N Translocation NFKB_IKB NF-κB-IκBα (Inactive) NFKB_IKB->NFKB IκBα degradation Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFKB_N->Genes Induces Transcription

Caption: Simplified TNF-α and NF-κB signaling cascade leading to inflammation.

Protocol 2: LPS-Stimulated Cytokine Production in RAW 264.7 Macrophages

This protocol assesses the ability of test compounds to inhibit the production of pro-inflammatory mediators (e.g., TNF-α, Prostaglandin E2) in a relevant immune cell line stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference drugs (e.g., Dexamethasone)

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • ELISA kits for TNF-α and PGE2 quantification

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and Prostaglandin E2 (PGE2) in the supernatants using commercial ELISA kits according to the manufacturer's protocols.

  • Cytotoxicity Assessment: To ensure that the reduction in cytokine production is not due to cell death, perform a cell viability assay on the remaining cells in the plate.

  • Data Analysis:

    • Calculate the concentration of each mediator from the ELISA standard curve.

    • Determine the percent inhibition of cytokine/PGE2 production for each compound concentration relative to the LPS-only control.

    • Plot the results and determine IC50 values. Discard data from concentrations that show significant cytotoxicity (>20%).

Part 3: In Vivo Efficacy Assessment

Scientific Rationale: In vivo models are indispensable for evaluating the therapeutic efficacy of drug candidates in a whole-organism context, providing insights into their anti-inflammatory and analgesic properties.[6][7] The carrageenan-induced paw edema model is a classic and highly reproducible assay for acute inflammation, while the hot plate test assesses centrally-mediated analgesia.[8][9][10]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This model evaluates the ability of a compound to reduce acute inflammation.[11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline[8]

  • Test compounds, vehicle control, and positive control (e.g., Indomethacin)

  • Plebthysmometer for paw volume measurement

  • Oral gavage needles

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or positive control via oral gavage.[11]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[11][13]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each rat at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Protocol 4: Hot Plate Analgesia Test in Mice

This test measures the response to thermal pain and is used to screen for centrally acting analgesics.[10][14][15]

Materials:

  • Male Swiss albino mice (20-25g)

  • Hot plate apparatus maintained at a constant temperature (55 ± 0.5°C)[9][16]

  • Test compounds, vehicle control, and positive control (e.g., Morphine)

  • Stopwatch

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the laboratory environment.

  • Baseline Latency: Place each mouse individually on the hot plate and record the reaction time (latency) in seconds for paw licking or jumping. This is the baseline reading. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[9][16]

  • Grouping and Administration: Group the animals and administer the test compounds, vehicle, or positive control (e.g., intraperitoneally or orally).

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • The increase in latency period compared to the vehicle control group indicates analgesic activity.

Data Presentation:

Table 2: In Vivo Efficacy Summary

Compound (Dose) Max. Inhibition of Paw Edema (%) Increase in Hot Plate Latency (sec) at T_max
Vehicle 0% 0.5 ± 0.2
NCE-003 (10 mg/kg) 35% 4.5 ± 1.1
NCE-003 (30 mg/kg) 62% 9.8 ± 1.5
Indomethacin (10 mg/kg) 55% 2.1 ± 0.8

| Morphine (5 mg/kg) | Not Applicable | 15.2 ± 2.0 |

Part 4: Early ADME/Tox Profiling

Scientific Rationale: Parallel to efficacy studies, an early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to the "fail early, fail fast" paradigm in drug discovery.[17] These assays predict a compound's pharmacokinetic behavior and potential liabilities, ensuring that development efforts are focused on candidates with the highest probability of success.

Integrated ADME/Tox and Efficacy Screening Workflow

G cluster_0 In Vitro cluster_1 In Vivo cluster_2 Decision Primary Primary Screen (COX IC50) Secondary Secondary Screen (Cellular Assays) Primary->Secondary ADME Early ADME/Tox - Microsomal Stability - Caco-2 Permeability - Cytotoxicity (HepG2) Primary->ADME Secondary->ADME Efficacy In Vivo Efficacy - Paw Edema - Hot Plate Secondary->Efficacy Lead Lead Candidate Selection ADME->Lead Efficacy->Lead

Caption: Integrated screening cascade combining efficacy and early safety assessment.

Key Early ADME/Tox Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes to predict its metabolic clearance rate.

  • Cell Permeability (Caco-2 Assay): Using a human colon adenocarcinoma cell line to predict intestinal absorption and oral bioavailability.[18]

  • Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

  • Cytotoxicity: Assessing general toxicity in relevant cell lines, such as HepG2 (liver cells), to identify compounds that may cause cellular damage.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[19]

Conclusion

The described hierarchical screening protocol provides a robust framework for the pharmacological evaluation of novel propanoic acid derivatives. By systematically progressing from high-throughput in vitro target-based assays to complex cellular and in vivo models, this cascade ensures a thorough characterization of potency, selectivity, mechanism of action, and therapeutic efficacy. The concurrent integration of early ADME/Tox profiling is a critical self-validating step that de-risks the drug discovery process, enabling the confident selection of lead candidates with the optimal balance of properties for advancement into formal preclinical development.

References

  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032. Available from: [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]

  • Barve, A., et al. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

  • Pokhrel, S. Analgesia Hot Plat Test. Available from: [Link]

  • Charles River Laboratories. In Vivo Pain Models. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (2011). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS journal, 13(3), 333–342. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 27(13), 4220. Available from: [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(19), 30-46. Available from: [Link]

  • Xu, S., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Molecular and cellular biochemistry, 387(1-2), 197–205. Available from: [Link]

  • Wikipedia. Propionic acid. Available from: [Link]

  • Wikipedia. NF-κB. Available from: [Link]

  • Taylor & Francis. Hot plate test – Knowledge and References. Available from: [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 203–212. Available from: [Link]

  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society, 77(10), 1365-1377. Available from: [Link]

  • Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in molecular biology (Clifton, N.J.), 1718, 115–130. Available from: [Link]

  • Creative Diagnostics. TNF-α Signaling Pathway. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(13), 11090. Available from: [Link]

  • Samel, U. R., et al. Propionic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

  • Somchit, M. N., et al. (2012). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-based complementary and alternative medicine : eCAM, 2012, 976065. Available from: [Link]

  • Gräbener, J. B., & Long, M. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 9, 2192. Available from: [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies?. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Brenner, D., Blaser, H., & Mak, T. W. (2015). Regulation of tumour necrosis factor signalling: live or let die. Nature reviews. Immunology, 15(6), 362–374. Available from: [Link]

  • Stephenson, D., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in aging neuroscience, 10, 253. Available from: [Link]

  • Kowalczyk, T., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2056. Available from: [Link]

  • Bio-protocol. Carrageenan-induced paw edema assay. Available from: [Link]

  • Medindia. Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Available from: [Link]

  • Li, S., et al. (2020). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of visualized experiments : JoVE, (165). Available from: [Link]

  • PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available from: [Link]

  • Chandra, S., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 128-136. Available from: [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]

  • Wikipedia. Hot plate test. Available from: [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]

  • Wikipedia. Tumor necrosis factor. Available from: [Link]

  • YouTube. TNF-α Signaling || 4K Animation. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • PharmaCompass. Propionic Acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • New Journal of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Available from: [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-(3-Chloro-5-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions on derivatives of 3-(3-chloro-5-fluorophenyl)propanoic acid. The synthesis of substituted biphenylpropanoic acids is of significant interest in medicinal chemistry, as this scaffold is present in numerous pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This guide addresses the inherent challenges of using an electron-deficient and sterically hindered aryl chloride as a substrate. We will explore mechanistic considerations, parameter optimization, and provide a robust, step-by-step protocol for researchers in synthetic chemistry and drug development.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in constructing biaryl structures is particularly vital for the pharmaceutical industry. The target substrate, this compound, presents a common yet significant challenge: the coupling of an unactivated aryl chloride. Aryl chlorides are economically attractive starting materials but are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[2]

Successful coupling, therefore, hinges on a carefully selected catalytic system capable of facilitating the rate-limiting oxidative addition step.[3] This guide provides the rationale behind selecting the optimal palladium catalyst, ligand, base, and solvent system to overcome this hurdle and achieve high-yield synthesis of valuable biaryl propanoic acid derivatives.

Mechanistic Deep Dive: Activating the Aryl Chloride

The efficacy of the Suzuki-Miyaura reaction is governed by a catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-chlorine bond of the aryl halide. This is the most challenging and typically the rate-determining step for aryl chlorides.[3] The success of this step is heavily dependent on the use of highly electron-rich and sterically bulky ligands on the palladium center, which increase its electron density and promote the insertion.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides pd0 Pd(0)L₂ (Active Catalyst) reductive_elimination Reductive Elimination pd0->reductive_elimination Ar-R' oxidative_addition Oxidative Addition (Rate-Limiting Step) oxidative_addition->pd0 pd_complex_a Ar-Pd(II)(Cl)L₂ pd_complex_a->oxidative_addition Ar-Cl transmetalation Transmetalation transmetalation->pd_complex_a Base, R'-B(OH)₂ pd_complex_b Ar-Pd(II)(R')L₂ pd_complex_b->transmetalation R'-B(OR)₂⁻ reductive_elimination->pd_complex_b

Caption: Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Parameter Optimization: A Rational Approach

The success of coupling with this compound derivatives depends on the judicious selection of four key parameters: the palladium source/ligand, the base, the solvent, and the temperature.

The Catalyst-Ligand System: The Key to Activation

For unactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ often fail or provide low yields.[2] The solution lies in using ligands that are both sterically bulky and highly electron-donating.

  • Bulky Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective. Their large cone angles promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, while their electron-donating nature facilitates the oxidative addition.[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for challenging couplings.[5] They are strong σ-donors, forming very stable bonds with palladium and significantly enhancing its catalytic activity towards aryl chlorides.[6]

The Role of the Base and Boron Reagent

The base is critical for activating the boronic acid into a more reactive boronate complex.[7] For a substrate containing a carboxylic acid, the choice of base is also crucial to prevent unwanted acid-base side reactions.

  • Bases: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are effective in promoting transmetalation without interfering with the acidic proton of the propanoic acid moiety.

  • Boron Reagents: While boronic acids are common, potassium aryltrifluoroborate salts or boronic esters (e.g., pinacol esters) can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[1]

Solvent System and Temperature

The solvent must solubilize all components of the reaction, including the inorganic base.

  • Solvents: A mixture of a polar aprotic solvent and water is often ideal. Solvent systems like 1,4-dioxane/water, THF/water, or toluene/water provide good solubility for both the organic substrates and the inorganic base, facilitating the reaction.

  • Temperature: Due to the inertness of the C-Cl bond, elevated temperatures (typically 80-110 °C) are required to drive the reaction to completion.

Screening of Reaction Conditions

A preliminary screening is essential to identify the optimal conditions for a specific boronic acid partner. The following table summarizes a typical screening approach.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene/H₂O10085
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Dioxane/H₂O9092
4Pd(OAc)₂ (2)IPr-HCl (4)K₃PO₄ (3)THF/H₂O8088

Yields are hypothetical and for illustrative purposes.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a this compound derivative with a generic arylboronic acid.

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment
ReagentM.W.AmountMmolEquiv.
This compound204.60205 mg1.01.0
Arylboronic Acid--1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
P(t-Bu)₃202.298.1 mg0.040.04
K₃PO₄212.27637 mg3.03.0
1,4-Dioxane-4 mL--
Water (degassed)-1 mL--

Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas line (Nitrogen or Argon), TLC plates, standard glassware for workup and purification.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow start Start reagents 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) start->reagents purge 2. Seal and Purge (Evacuate & backfill with N₂/Ar 3x) reagents->purge solvents 3. Add Degassed Solvents (Dioxane and Water) purge->solvents reaction 4. Heat and Stir (e.g., 90 °C for 12-24h) solvents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Reaction Workup (Quench, Dilute, Extract) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biarylpropanoic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure proper inert gas technique; Use freshly opened or purified reagents; Use a different, more active ligand (e.g., an NHC precursor).
Hydrodehalogenation The aryl chloride is reduced instead of coupled.Ensure the base is completely dry; Use a less coordinating solvent like toluene.
Protodeboronation The boronic acid is cleaved before it can transmetalate.Use a stronger base (e.g., Cs₂CO₃); Use a boronic ester or trifluoroborate salt; Minimize reaction time.
Homocoupling Boronic acid couples with itself (R'-R').Use a slight excess of the aryl halide (if it is not the limiting reagent); Lower the catalyst loading.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Ciobanu, M., et al. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing temperature and reaction time for malonic ester synthesis of propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the malonic ester synthesis of propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the rationale behind optimizing critical parameters like temperature and reaction time.

Section 1: Foundational Principles of the Malonic Ester Synthesis for Propanoic Acid

The malonic ester synthesis is a robust and versatile method for the preparation of carboxylic acids. The synthesis of propanoic acid via this route involves the alkylation of a malonic ester, typically diethyl malonate, with an ethyl halide, followed by hydrolysis and decarboxylation. Each step presents unique optimization challenges and opportunities that directly impact the yield and purity of the final product.

The overall transformation can be visualized as follows:

MalonicEsterSynthesis DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate 1. Deprotonation (NaOEt, EtOH) AlkylatedEster Diethyl Ethylmalonate Enolate->AlkylatedEster 2. Alkylation (CH3CH2Br) DicarboxylicAcid Ethylmalonic Acid AlkylatedEster->DicarboxylicAcid 3. Hydrolysis (H3O+ or OH-) PropanoicAcid Propanoic Acid DicarboxylicAcid->PropanoicAcid 4. Decarboxylation (Heat) CO2 CO2 DicarboxylicAcid->CO2

Caption: Workflow of the malonic ester synthesis for propanoic acid.

Section 2: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low Yield of Diethyl Ethylmalonate in the Alkylation Step

Question: I am experiencing a low yield of my desired mono-alkylated product, diethyl ethylmalonate. What are the likely causes and how can I optimize this step?

Answer:

Low yield in the alkylation step is a common problem that can often be traced back to one of three key areas: incomplete deprotonation, side reactions, or suboptimal reaction conditions.

Causality and Solutions:

  • Incomplete Deprotonation: The first crucial step is the quantitative formation of the enolate from diethyl malonate.[1][2] Sodium ethoxide (NaOEt) in ethanol is the standard base for this reaction.

    • Troubleshooting:

      • Moisture Contamination: Sodium ethoxide is highly sensitive to moisture. Ensure your ethanol is absolute and all glassware is thoroughly dried. Water will consume the base and reduce the enolate concentration.

      • Base Stoichiometry: Use at least one full equivalent of sodium ethoxide. A slight excess (1.05-1.1 equivalents) can help drive the deprotonation to completion.

      • Temperature of Deprotonation: The deprotonation is exothermic. It is advisable to add the diethyl malonate to the sodium ethoxide solution at a controlled temperature, for instance, below 50°C, to avoid side reactions.

  • Side Reaction: Dialkylation: A significant drawback of the malonic ester synthesis is the potential for the mono-alkylated product to be deprotonated and undergo a second alkylation, leading to the formation of diethyl diethylmalonate.[3]

    • Troubleshooting:

      • Control Stoichiometry: To favor mono-alkylation, use a slight excess of diethyl malonate relative to the sodium ethoxide and ethyl bromide. This ensures that the base preferentially reacts with the more acidic starting material.

      • Addition Order and Temperature: Add the ethyl bromide slowly to the solution of the diethyl malonate enolate. Maintaining a moderate reaction temperature during alkylation (e.g., refluxing ethanol) for a controlled period (typically 1-2 hours) is crucial.[4] Prolonged reaction times or excessively high temperatures can promote dialkylation.

  • Suboptimal Alkylation Conditions: The SN2 reaction between the enolate and ethyl bromide is sensitive to temperature and reaction time.

    • Troubleshooting:

      • Temperature Control: The reaction is typically performed at the reflux temperature of the solvent (ethanol). Insufficient heat will lead to a sluggish reaction, while excessive heat does not necessarily improve the yield of the desired product and can promote side reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete when the starting diethyl malonate spot has been consumed. A typical reaction time is 1-3 hours at reflux.[4] Over-refluxing can lead to byproduct formation.

Experimental Protocol: Optimized Alkylation

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol.

  • Carefully add sodium metal (1.05 equivalents) in small pieces to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, cool the solution to below 50°C.

  • Add diethyl malonate (1.1 equivalents) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add ethyl bromide (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and proceed with the workup.

Issue 2: Incomplete Hydrolysis of Diethyl Ethylmalonate

Question: After the hydrolysis step, I still have a significant amount of the ester remaining. How can I ensure complete conversion to ethylmalonic acid?

Answer:

Incomplete hydrolysis, whether acidic or basic (saponification), is usually a matter of reaction time, temperature, or reagent concentration. Saponification is often more efficient.

Causality and Solutions:

  • Insufficient Reaction Time/Temperature: Hydrolysis of sterically hindered esters can be slow.

    • Troubleshooting:

      • Saponification: Refluxing with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is effective. A reaction time of 2-4 hours at reflux is a good starting point.

      • Acidic Hydrolysis: This method often requires more forcing conditions. A patent for the hydrolysis of diethyl malonate suggests heating an aqueous mixture with a catalytic amount of sulfuric acid at 50-70°C.[5] The removal of the ethanol byproduct by distillation can help drive the equilibrium towards the products.

  • Phase Separation: The organic ester may not be fully miscible with the aqueous hydrolysis medium, limiting the reaction rate.

    • Troubleshooting:

      • Co-solvent: The use of a co-solvent like ethanol can improve the solubility of the ester in the reaction mixture.

      • Vigorous Stirring: Ensure efficient mixing to maximize the interfacial area between the organic and aqueous phases.

Experimental Protocol: Efficient Saponification

  • To the diethyl ethylmalonate, add a 10-20% aqueous solution of sodium hydroxide (2.5-3 equivalents).

  • Add a co-solvent such as ethanol if needed to ensure homogeneity.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

  • After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the carboxylate and precipitate the ethylmalonic acid.

Issue 3: Difficulty with Decarboxylation

Question: The decarboxylation of my ethylmalonic acid is slow and requires very high temperatures, leading to decomposition. How can I optimize this final step?

Answer:

The decarboxylation of β-dicarboxylic acids like ethylmalonic acid is a thermally driven process that proceeds through a cyclic transition state.[2] The efficiency of this step is highly dependent on temperature.

Causality and Solutions:

  • Insufficient Temperature: Decarboxylation has a significant activation energy barrier.

    • Troubleshooting: The reaction is typically carried out by heating the neat ethylmalonic acid. A temperature range of 130-160°C is generally effective.[6] The evolution of CO₂ gas is a clear indicator of the reaction's progress.

  • Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to charring and the formation of byproducts.

    • Troubleshooting:

      • Gradual Heating: Heat the ethylmalonic acid gradually and maintain the temperature at which a steady evolution of CO₂ is observed.

      • Vacuum: Performing the decarboxylation under a mild vacuum can help to remove the CO₂ as it is formed, driving the reaction to completion at a slightly lower temperature.

Experimental Protocol: Controlled Decarboxylation

  • Place the dry ethylmalonic acid in a round-bottom flask equipped with a distillation apparatus to collect the propanoic acid product.

  • Heat the flask in an oil bath, gradually increasing the temperature to 130-160°C.

  • Observe for the evolution of CO₂ gas.

  • Continue heating until the gas evolution ceases.

  • The propanoic acid can then be distilled directly from the reaction flask.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for the alkylation of diethyl malonate with ethyl bromide?

A1: For the alkylation step, a good starting point is to reflux the reaction mixture in ethanol (approximately 78°C) for 1 to 3 hours.[4] It is crucial to monitor the reaction by TLC to determine the point of completion and to avoid prolonged heating which can lead to the formation of the dialkylated byproduct.

Q2: How can I effectively control the formation of the dialkylated byproduct?

A2: The most effective way to minimize dialkylation is to use a slight excess of diethyl malonate relative to the base and the alkylating agent. A molar ratio of approximately 1.1:1.0:1.0 (diethyl malonate:sodium ethoxide:ethyl bromide) is a good starting point. Slow, dropwise addition of the ethyl bromide to the enolate solution also helps to maintain a low concentration of the alkylating agent, further disfavoring the second alkylation.

Q3: What are the recommended conditions for the saponification of diethyl ethylmalonate?

A3: A common and effective method for saponification is to reflux the ester with a 10-20% aqueous solution of sodium or potassium hydroxide for 2-4 hours. The use of a co-solvent like ethanol can aid in homogenization.

Q4: What is the ideal temperature for the decarboxylation of ethylmalonic acid to yield propanoic acid?

A4: The decarboxylation of ethylmalonic acid is typically achieved by heating the neat (solvent-free) compound. A temperature range of 130-160°C is generally sufficient to induce the loss of CO₂ and form propanoic acid.[6] The reaction is complete when the evolution of gas ceases.

Q5: How can I monitor the progress of my malonic ester synthesis?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the alkylation and hydrolysis steps. For the alkylation, you can track the disappearance of the diethyl malonate starting material. For the hydrolysis, you can monitor the disappearance of the diethyl ethylmalonate. A suitable eluent system for these non-polar to moderately polar compounds would be a mixture of hexanes and ethyl acetate.

Section 4: Data Summary and Visualization

Table 1: Recommended Temperature and Reaction Time Ranges

Reaction StepReagentsTemperature Range (°C)Typical Reaction TimeKey Optimization Notes
Deprotonation Diethyl malonate, NaOEt, EtOH< 50 (during addition)15-30 minControl exotherm; ensure anhydrous conditions.
Alkylation Enolate, Ethyl Bromide78 (Ethanol Reflux)1-3 hoursMonitor by TLC; slow addition of alkyl halide.
Saponification Diethyl ethylmalonate, aq. NaOH100 (Water Reflux)2-4 hoursEnsure complete dissolution; vigorous stirring.
Decarboxylation Ethylmalonic Acid (neat)130-160Until CO₂ evolution ceasesGradual heating; can be done under mild vacuum.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of Propanoic Acid CheckAlkylation Check Alkylation Step Yield Start->CheckAlkylation CheckHydrolysis Check Hydrolysis Step Completion Start->CheckHydrolysis CheckDecarboxylation Check Decarboxylation Efficiency Start->CheckDecarboxylation IncompleteDeprotonation Incomplete Deprotonation? CheckAlkylation->IncompleteDeprotonation Dialkylation Significant Dialkylation? CheckAlkylation->Dialkylation IncompleteHydrolysis Ester Remaining After Hydrolysis? CheckHydrolysis->IncompleteHydrolysis Decomposition Decomposition During Decarboxylation? CheckDecarboxylation->Decomposition Anhydrous Ensure Anhydrous Conditions IncompleteDeprotonation->Anhydrous Yes BaseEquiv Use 1.05 eq. Base IncompleteDeprotonation->BaseEquiv Yes ExcessMalonate Use Excess Malonate Ester Dialkylation->ExcessMalonate Yes SlowAddition Slow Alkyl Halide Addition Dialkylation->SlowAddition Yes IncreaseTimeTemp Increase Hydrolysis Time/Temp IncompleteHydrolysis->IncreaseTimeTemp Yes UseCoSolvent Use Co-solvent for Hydrolysis IncompleteHydrolysis->UseCoSolvent Yes LowerTemp Lower Decarboxylation Temp Decomposition->LowerTemp Yes GradualHeating Use Gradual Heating Decomposition->GradualHeating Yes

Caption: A logical workflow for troubleshooting low yields in the malonic ester synthesis of propanoic acid.

References

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Patsnap. (n.d.). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. The Organic Chemistry Tutor. [Link]

  • PrepChem. (n.d.). Preparation of diethyl ethylmalonate. PrepChem.com. [Link]

  • OpenOChem. (n.d.). Malonic Ester Synthesis. OpenOChem Learn. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses. [Link]

  • D'Arcy, A. (1945). Production of malonic acid. U.S.
  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses. [Link]

  • Gopalan, R., & Mathai, I. M. (1967). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A, 66(2), 92-98.
  • Platonov, V. E., et al. (2015). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Journal of Fluorine Chemistry, 178, 12-16.
  • Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. Sciencemadness.org. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2007). Synthesis of diethyl malonate in situ.
  • Chemistry Stack Exchange. (2021). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • Natarajan, R., & Venkatasubramanian, N. (1974). Kinetics of Decarboxylation of Ethylmalonic Acid: A Hundredfold Reactivity of the Acid Molecule over its Mono-anion. Asian Journal of Chemistry, 16(3&4), 205-210.

Sources

Technical Support Center: Column Chromatography Purification of 3-(3-Chloro-5-fluorophenyl)propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 3-(3-Chloro-5-fluorophenyl)propanoic acid esters. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to successfully purify this class of compounds. We will explore the underlying principles of chromatographic separation for these specific molecules, address common challenges, and provide robust protocols to ensure high purity and yield.

Introduction: The Challenge of Purifying Halogenated Aryl Esters

This compound esters are moderately polar compounds whose purification is often complicated by the presence of the starting carboxylic acid and other reaction byproducts. The electronic properties of the chloro- and fluoro- substituents on the phenyl ring influence the molecule's interaction with the stationary phase, while the ester functionality is susceptible to hydrolysis under certain conditions.[1] This guide is designed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning the purification protocol.

Q1: What is the best stationary phase for purifying these esters?

A: For standard laboratory-scale purification (milligrams to several grams), silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most common and cost-effective choice.

  • Expertise & Experience: The polarity of your target ester is well-suited for normal-phase chromatography on silica gel. The free silanol groups (Si-OH) on the silica surface provide polar interaction sites. The primary impurity, the corresponding carboxylic acid, is significantly more polar and will interact much more strongly with the silica, allowing for effective separation.[1] While alternative phases like alumina or fluorinated stationary phases exist, silica provides a reliable and well-characterized starting point.[2][3] Fluorophenyl phases, for instance, can offer unique selectivity due to dipole and π-π interactions but are more commonly used in HPLC applications.[2][4]

Q2: How do I select the right mobile phase (eluent)?

A: The key is to find a solvent system that provides a good retention factor (Rf) for your ester on a Thin Layer Chromatography (TLC) plate. A typical starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Solvent Systems:

    • Hexane/Ethyl Acetate

    • Heptane/Ethyl Acetate

    • Hexane/Dichloromethane (DCM)

  • Causality: You are looking for a solvent system where the ester has an Rf value between 0.25 and 0.40 on a TLC plate. This range ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front (high Rf, poor separation) or requiring an excessive amount of eluent (low Rf, broad peaks and long run time). The starting carboxylic acid should ideally remain at the baseline (Rf ≈ 0) or be very close to it in this system.

Q3: Why is preliminary TLC analysis so critical?

A: TLC is a rapid, small-scale version of column chromatography that is essential for method development. It allows you to:

  • Assess Reaction Completion: Determine if the starting carboxylic acid has been consumed.

  • Select the Eluent System: Screen different solvent ratios to find the optimal mobile phase for separation.

  • Identify Impurities: Visualize the number of byproducts in your crude mixture.

  • Check for Stability: A 2D TLC (running the plate in one direction, rotating it 90 degrees, and running it again in the same solvent) can indicate if your compound is degrading on the silica gel.[5] If new spots appear after the second run, it suggests instability.

Workflow for Method Development

TLC_to_Column_Workflow cluster_TLC TLC Method Development cluster_Column Column Chromatography TLC_Spot Spot crude mixture on TLC plate TLC_Develop Develop plate in trial solvent system (e.g., 4:1 Hex/EtOAc) TLC_Spot->TLC_Develop TLC_Visualize Visualize under UV light and/or with a stain TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf values. Target Ester Rf = 0.25-0.40 TLC_Visualize->TLC_Analyze TLC_Analyze->TLC_Develop Adjust solvent ratio and re-run Column_Prep Prepare and pack the column TLC_Analyze->Column_Prep Optimized system found Column_Load Load sample onto the column Column_Elute Elute with the optimized solvent system Column_Collect Collect fractions and analyze by TLC

Caption: Workflow from TLC analysis to column setup.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: My ester and the starting carboxylic acid are eluting together. What's wrong?

A: This indicates your mobile phase is too polar. The high concentration of the polar solvent (e.g., ethyl acetate) is competing effectively with your polar carboxylic acid for the silica's active sites, causing the acid to move down the column instead of remaining at the top.

  • Solution: Decrease the polarity of your eluent. If you were using a 4:1 Hexane:Ethyl Acetate mixture, try 9:1 or even 19:1. Re-verify with TLC to ensure the acid impurity has an Rf near zero while your ester is in the target 0.25-0.40 range.

Q: The spot/peak for my carboxylic acid impurity is streaking badly. How can I fix this?

A: Streaking (or tailing) of acidic compounds on silica is a classic problem. It occurs because the acidic proton of the carboxylic acid interacts strongly and non-uniformly with the silanol groups of the stationary phase.

  • Solution: Add a small amount of a volatile acid to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient.

  • Causality: According to Le Châtelier's principle, adding acid to the eluent creates an equilibrium that protonates the carboxylate ions and suppresses the ionization of the silanol groups on the silica. This results in a less polar, more homogenous species that moves as a compact band, significantly improving peak shape.[6]

Q: My purified fractions show that my ester has turned back into the carboxylic acid. Why did this happen?

A: This is likely due to hydrolysis of the ester on the silica column.[1] Silica gel is slightly acidic and can retain water from the atmosphere or from non-anhydrous solvents. This combination of an acidic surface and water can catalyze the hydrolysis of your ester, especially if the column runs slowly, increasing the residence time.[1]

  • Solutions:

    • Use Dry Solvents: Ensure your elution solvents are anhydrous.

    • Run the Column Faster: Use "flash" chromatography conditions (applying positive pressure) to minimize the time the compound spends on the column.

    • Neutralize the Silica: If hydrolysis is a persistent issue, you can use deactivated silica. A common method is to pre-treat the silica by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.5%), although this is less common and should be used cautiously as it can affect the retention of the desired product.[1]

Q: My yield is very low, and I can't account for the missing material.

A: This could be due to either degradation on the column (as discussed above) or irreversible adsorption of your compound to the stationary phase.

  • Solution:

    • Check Stability: Perform a 2D TLC as mentioned in the FAQ to confirm your compound is stable on silica.[5]

    • Sample Loading: Load your sample in a minimal volume of solvent. If using a strong solvent to dissolve the crude product for loading, it can disrupt the top of the column bed and lead to poor separation and channelin. Dry loading (adsorbing the crude product onto a small amount of silica gel and then adding the powder to the top of the column) is often a superior method.

    • Flush the Column: After your product has eluted, try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if any material was irreversibly bound. This can help diagnose the problem for future runs.

Troubleshooting Decision Tree

Troubleshooting_Flowchart decision decision solution solution start Problem Observed d1 Poor Separation (Overlapping Spots) start->d1 Separation Issue d2 Peak / Spot Tailing? start->d2 Peak Shape Issue d3 Low Yield or Product Loss? start->d3 Yield Issue sol1 Decrease eluent polarity (e.g., from 4:1 to 9:1 Hex:EtOAc) d1->sol1 Yes sol2 Add 0.5-1% Acetic Acid to the eluent d2->sol2 Acid Tailing sol3 Check for hydrolysis/degradation (2D TLC). Use dry solvents and run column faster. d3->sol3 Yes

Caption: A decision tree for common chromatography problems.

Standard Operating Procedure (SOP): Flash Column Chromatography

This protocol outlines a standard procedure for purifying ~1 gram of crude this compound ester.

1. Materials & Setup
  • Stationary Phase: ~40 g of silica gel (230-400 mesh). Rule of thumb: use a 40:1 to 100:1 ratio of silica:crude product by weight.

  • Mobile Phase: Pre-mixed Hexane/Ethyl Acetate (optimized ratio from TLC), ~1 L.

  • Apparatus: Glass column (e.g., 40 mm diameter), collection tubes, TLC tank, UV lamp.

2. Column Packing (Slurry Method)
  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a beaker, mix the 40 g of silica gel with ~200 mL of the mobile phase to create a free-flowing slurry.

  • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica bed during sample and solvent addition. Never let the column run dry.

3. Sample Loading (Dry Loading)
  • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or acetone).

  • Add ~2-3 g of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, filling the space above the sand.

  • Open the stopcock and begin collecting fractions (e.g., 20 mL per test tube). Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 5 cm/minute (this is the "flash" aspect).

  • Continuously add more mobile phase to the top of the column to maintain the solvent level.

5. Analysis and Product Isolation
  • Analyze the collected fractions by TLC. Spot every 2-3 fractions on a TLC plate.

  • Identify and combine the fractions that contain only the pure desired ester.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Summary Table
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Good resolving power for moderately polar compounds.
Mobile Phase Hexane / Ethyl AcetateEasily adjustable polarity, volatile, and cost-effective.
Target Rf (TLC) 0.25 - 0.40Optimal for good separation and reasonable elution time.
Eluent Modifier 0.5-1% Acetic Acid (if needed)Suppresses ionization of acidic impurities, improving peak shape.
Sample Loading Dry LoadingPrevents column bed disruption and improves resolution.
References
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Kirkland, J. J., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International - Chromatography Online. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • Google Patents. (2014). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Kates, S. A., & McOmie, J. F. W. (2022). Ester Formation in Acidified Mobile-Phase Solvents. LCGC International - Chromatography Online. Retrieved from [Link]

  • PubMed. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. Retrieved from [Link]

  • Restek Corporation. (n.d.). Force FluoroPhenyl, 3 µm, 150 x 4.6 mm LC Column. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing Residual Palladium Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions. Our goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to effectively remove residual palladium from your reaction products, ensuring the purity and safety of your compounds, particularly in the context of active pharmaceutical ingredient (API) synthesis.

Palladium-catalyzed cross-couplings are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with remarkable efficiency.[1][2] However, the very utility of these catalysts presents a critical downstream challenge: their removal.[3] Residual palladium in an API is a significant concern due to potential toxicity and regulatory scrutiny.[4] This guide provides a structured approach to tackling this challenge, moving from fundamental questions to specific, actionable troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of any palladium removal strategy.

Q1: Why is removing residual palladium so critical, especially in drug development?

There are two primary drivers for the stringent removal of palladium:

  • Regulatory Compliance and Patient Safety: Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) Q3D guidelines, classify palladium as an elemental impurity with established toxicity.[5][6] Its presence in a final drug product must be strictly controlled to ensure patient safety. Cross-coupling reactions are often used in the later stages of a synthetic route, increasing the risk of the catalyst contaminating the final API.[3]

  • Economic and Process Considerations: Palladium is a precious and costly metal.[2][3] While the primary goal is purification, efficient recovery and recycling of the catalyst can offer significant cost savings, particularly in large-scale manufacturing.[2]

Q2: What are the specific regulatory limits for palladium in pharmaceutical products?

The acceptable limit for palladium is not a single value but is determined based on the Permitted Daily Exposure (PDE), which depends on the route of administration (oral, parenteral, etc.) and the maximum daily dose of the drug product.[4][7] For oral medications, the PDE for palladium is 100 µ g/day .[4] This PDE is then used to calculate the maximum allowable concentration in parts per million (ppm).[8]

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

Route of AdministrationPermitted Daily Exposure (PDE)Typical Concentration Limit (assuming ≤10g/day dose)
Oral100 µ g/day 10 ppm
Parenteral10 µ g/day 1 ppm
Inhalation1 µ g/day 0.1 ppm

Source: Adapted from ICH Q3D(R2) Guideline for Elemental Impurities.[6][8]

Q3: What are the common methods for palladium removal?

There is no one-size-fits-all solution; the choice of method is highly dependent on the specific reaction, solvent, and the nature of the product.[3] The primary methods can be categorized as follows:

  • Adsorption (Scavenging): The most widely used technique, employing solid-supported reagents (scavengers) that selectively bind to the metal. These include functionalized silicas, polymers, and activated carbon.[5][9]

  • Extraction: Using an aqueous solution to wash the palladium out of the organic phase. This is often of limited effectiveness on its own but can be a useful first step.[10][11]

  • Chromatography: Standard column chromatography can remove some palladium, but it is often insufficient for reaching low ppm levels and may require a subsequent scavenging step.[12]

  • Crystallization: While a powerful purification technique for organic impurities, crystallization can be ineffective for palladium removal. In some cases, if the product contains heteroatoms that can act as ligands, it can even lead to an enrichment of the metal within the crystal lattice.[3][5]

  • Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated as insoluble Pd(0) metal ("palladium black"). Filtration through an agent like Celite can help remove these insoluble forms.[10]

Q4: How do I choose the right palladium removal method for my specific reaction?

Selecting the optimal method requires a systematic approach. Key factors to consider include the oxidation state of the residual palladium (e.g., Pd(0) vs. Pd(II)), the solvent system, the stability and functional groups of your product, and the scale of your reaction.[3] The following decision tree provides a logical framework for this process.

G start Start: Post-Reaction Workup check_insoluble Is insoluble Pd(0) (black precipitate) visible? start->check_insoluble celite_filtration Filter through Celite pad check_insoluble->celite_filtration Yes check_pd_state What is the likely Pd oxidation state? check_insoluble->check_pd_state No celite_filtration->check_pd_state pd0_path Primarily Pd(0) check_pd_state->pd0_path Pd(0) pd2_path Primarily Pd(II) or mixed states check_pd_state->pd2_path Pd(II) screen_scavengers Screen a panel of scavengers (Thiol, Amine, Phosphine) check_pd_state->screen_scavengers Unsure check_product_stability Is the API sensitive to nucleophiles (e.g., thiols)? pd0_path->check_product_stability amine_scavenger Use Amine/Thiourea-based Scavenger (e.g., Si-TMT, Si-Trisamine) pd2_path->amine_scavenger thiol_scavenger Use Thiol-based Scavenger (e.g., MP-TMT, Si-Thiol) analyze_pd Analyze Pd levels (ICP-MS) thiol_scavenger->analyze_pd amine_scavenger->analyze_pd screen_scavengers->analyze_pd check_product_stability->thiol_scavenger No activated_carbon Consider Activated Carbon or non-nucleophilic scavenger check_product_stability->activated_carbon Yes activated_carbon->analyze_pd

Caption: Decision tree for selecting a palladium removal strategy.

Part 2: Troubleshooting Guides

This section is formatted to directly address common problems encountered during palladium removal.

Problem 1: My standard silica gel chromatography isn't reducing palladium to the required levels.
  • Causality: This is a common observation. While chromatography is excellent for removing organic byproducts, its ability to remove metal species is limited. Palladium complexes, particularly those stabilized by phosphine ligands or the product itself, can co-elute with your desired compound.[3][13] Studies have shown that even after chromatography, residual palladium levels can remain significantly above the acceptable limits.[12]

  • Solution Strategy:

    • Do Not Rely on Chromatography Alone: Treat chromatography as a bulk purification step, not a dedicated metal removal step.

    • Implement a Post-Chromatography Scavenging Step: After identifying the product-containing fractions, combine them and treat the solution with a suitable scavenger. This is a highly effective and reliable two-step approach.[12]

    • Experimental Protocol:

      • Combine the fractions containing your purified product.

      • Add 5-10 weight equivalents (relative to the theoretical mass of palladium) of a scavenger like macroporous trimercaptotriazine (MP-TMT) or a silica-based thiol scavenger.

      • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[14]

      • Remove the scavenger by filtration.

      • Analyze the filtrate for palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]

Problem 2: The scavenger I chose is not effective, and palladium levels remain high.
  • Causality: Scavenger performance is highly system-dependent and can be influenced by several factors.[3]

    • Incorrect Scavenger for Palladium State: The oxidation state of the palladium is crucial. Thiol-based scavengers are generally more effective for the soft Pd(0) species, while amine or thiourea-based scavengers may be better for harder Pd(II) species.[3]

    • Solvent Effects: The polarity of the solvent can impact the scavenger's ability to access and bind the palladium.

    • Competitive Binding: Your product or leftover ligands in the reaction mixture might be strongly coordinated to the palladium, preventing the scavenger from binding effectively.

    • Insufficient Time or Temperature: The kinetics of scavenging can be slow. The process may require more time or gentle heating to be effective.

  • Solution Strategy:

    • Screen a Panel of Scavengers: Do not assume one scavenger type will work. Test a small library of scavengers with different functional groups (e.g., thiol, amine, thiourea, TMT) on a small scale to identify the most effective one for your specific system.[3]

    • Optimize Conditions: For the best-performing scavenger, optimize the temperature (e.g., room temperature, 40 °C, 60 °C) and time (e.g., 2h, 8h, 16h).

    • Consider an Oxidative or Reductive Pre-treatment: If you have a mix of palladium species, you can try to convert them to a single oxidation state before scavenging. Adding a mild oxidant (like air or a peroxide) can push everything to Pd(II), while a mild reductant can generate Pd(0). This should be done with caution to avoid product degradation.

Problem 3: I am losing a significant amount of my product during the scavenging process.
  • Causality: This indicates poor selectivity. The scavenger or adsorbent is binding to your product in addition to the palladium. This is common if your product has functional groups (e.g., amines, thiols) that can also coordinate to the scavenger's support or active sites.[3] Traditional adsorbents like activated carbon can be particularly unselective, leading to high product loss.[5]

  • Solution Strategy:

    • Quantify the Selectivity: Use the "selectivity factor" (α) to systematically compare different scavengers. This factor quantifies the preferential adsorption of the impurity (palladium) over the product. A higher α value indicates better performance.[3]

    • Switch Scavenger Type: If you are using a non-specific adsorbent like activated carbon, switch to a more specific, functionalized scavenger.

    • Reduce Scavenger Loading: You may be using an excessive amount of scavenger. Reduce the equivalents used and increase the contact time or temperature to compensate.

    • Change the Solvent: The solvent can mediate the interaction between your product and the scavenger. Try a different solvent system to see if product loss is minimized.

Problem 4: The palladium removal process is too slow and difficult to filter, making it unsuitable for scale-up.
  • Causality: Fine powders of scavengers, like some functionalized silicas, can be difficult to filter on a large scale, leading to long cycle times and operational challenges.[3] A case study from AstraZeneca highlighted that while a loose silica scavenger was effective, the 38-hour cycle time for scavenging and filtration was not viable for long-term manufacturing.[3]

  • Solution Strategy:

    • Use Granular or Polymeric Scavengers: Opt for scavengers with larger particle sizes or polymer-based beads (e.g., macroporous resins), which are much easier to filter.

    • Consider a Packed-Bed or Cartridge System: For large-scale operations, flowing the crude product solution through a column or cartridge packed with the scavenger is far more efficient than a batch slurry process. This eliminates difficult filtrations and vessel cleaning challenges.[3]

    • Explore Alternative Technologies: For very large scales, organic solvent nanofiltration (OSN) has been shown to be an effective method for separating the product from the palladium catalyst.[10]

Part 3: Key Experimental Protocols

This section provides detailed methodologies for common palladium removal workflows.

Protocol 1: General Workflow for Palladium Scavenging and Analysis

This workflow illustrates the end-to-end process from a completed reaction to a purified, analyzed product.

G A 1. Crude Reaction Mixture (Post-Coupling) B 2. Optional: Aqueous Workup (To remove salts) A->B C 3. Add Scavenger (e.g., 5-10 wt. equiv. MP-TMT) B->C D 4. Stir (Room temp to 60°C, 4-16 h) C->D E 5. Filter (To remove scavenger-Pd complex) D->E F 6. Concentrate Filtrate E->F G 7. Submit Sample for Analysis (ICP-MS) F->G H 8. Purified Product (<10 ppm Pd) G->H

Sources

How to resolve emulsions during aqueous workup of propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with emulsion formation during the aqueous workup of propanoic acid synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you resolve these common but often persistent issues.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion and why is it a problem in my workup?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution.[1] In an emulsion, one liquid is dispersed as microscopic droplets throughout the other.[2] This is problematic because it prevents the clear separation of your aqueous and organic layers in the separatory funnel, making it impossible to isolate your synthesized propanoic acid effectively. The presence of surfactant-like molecules, which can be byproducts or even the deprotonated form of propanoic acid itself, can stabilize these emulsions.[3]

Q2: Why does the aqueous workup of propanoic acid synthesis seem particularly prone to forming emulsions?

The synthesis of propanoic acid often results in reaction mixtures that are predisposed to forming emulsions for a few key reasons:

  • Amphiphilic Nature of Propanoate: At a neutral or basic pH, propanoic acid is deprotonated to form the propanoate salt. This anion has a charged, hydrophilic "head" (the carboxylate group) and a short, hydrophobic "tail" (the ethyl group). This structure allows it to act as a surfactant, stabilizing the interface between the aqueous and organic layers and promoting emulsion formation.[3]

  • Presence of Impurities: Crude reaction mixtures can contain various byproducts or unreacted starting materials that act as emulsifying agents.[1]

  • High-Shear Mixing: Vigorous shaking of the separatory funnel can create very fine droplets, increasing the surface area between the two phases and making it easier for an emulsion to form and stabilize.[1]

Q3: Can I prevent emulsions from forming in the first place?

Prevention is always the best strategy. Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal shear force.[3]

  • Pre-emptive Salting Out: Add a saturated brine (sodium chloride) solution to the aqueous phase before the extraction.[4] This increases the ionic strength of the aqueous layer, making it more polar and reducing the solubility of organic compounds, which can help prevent emulsion formation.[5][6]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. For instance, dichloromethane (DCM) is often noted to be more problematic than ethyl acetate.[7] If your synthesis allows, consider using a less emulsion-prone solvent.

Troubleshooting Guides for Persistent Emulsions

If you are currently facing a persistent emulsion, do not despair. The following systematic approach will help you resolve the issue.

Logical Workflow for Troubleshooting Emulsions

This diagram outlines a step-by-step decision-making process for tackling an emulsion.

G start Persistent Emulsion Formed patience Step 1: Wait (15-30 minutes) start->patience check_separation Did it separate? patience->check_separation physical_methods Step 2: Gentle Physical Intervention check_separation->physical_methods No success Layers Separated Proceed with Workup check_separation->success Yes add_brine Step 3: Add Saturated Brine (NaCl) physical_methods->add_brine check_separation2 Did it separate? add_brine->check_separation2 ph_adjustment Step 4: Adjust pH check_separation2->ph_adjustment No check_separation2->success Yes check_separation3 Did it separate? ph_adjustment->check_separation3 filtration Step 5: Filtration through Celite® check_separation3->filtration No check_separation3->success Yes advanced_methods Step 6: Advanced Methods (Centrifugation, Solvent Dilution) filtration->advanced_methods advanced_methods->success fail Consult with Senior Chemist

Caption: A logical workflow for troubleshooting emulsions.

Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine

This is often the first and most effective chemical intervention.

  • Allow the separatory funnel containing the emulsion to stand undisturbed for 10-15 minutes.[1] Sometimes, time is all that is needed.

  • If the emulsion persists, add a volume of saturated aqueous sodium chloride (brine) solution equal to approximately 10-20% of the aqueous layer volume.[1]

  • Stopper the funnel and gently rock or swirl it. Avoid vigorous shaking, which could worsen the emulsion.

  • Periodically vent the funnel.

  • Allow the funnel to stand and observe if the layers begin to separate. The increased ionic strength of the aqueous layer helps to force the organic components out, destabilizing the emulsion.[5][6]

Protocol 2: pH Adjustment

The stability of emulsions involving carboxylic acids like propanoic acid is often pH-dependent.[8][9]

  • Determine the current pH of the aqueous layer using pH paper.

  • If the aqueous layer is neutral or basic (pH ≥ 7), the propanoic acid is in its salt form (propanoate), which can act as a surfactant.

  • Carefully add a dilute acid (e.g., 1M HCl) dropwise to the separatory funnel with gentle swirling.

  • Monitor the pH, aiming for a pH of around 3-4. At this acidic pH, the propanoate will be protonated to the neutral propanoic acid, which is less likely to stabilize the emulsion.

  • Allow the funnel to stand and observe for layer separation.

Protocol 3: Filtration through an Inert Medium

Fine solid particles can stabilize an emulsion by accumulating at the interface.[1] Filtration can physically remove these stabilizing agents.

  • Prepare a filtration setup with a Büchner funnel and a filter flask connected to a gentle vacuum source.

  • Place a piece of filter paper in the Büchner funnel and add a 1-2 cm layer of Celite® (diatomaceous earth).

  • Wet the Celite® pad with the organic solvent being used in the extraction.

  • Gently pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.[1]

  • Apply gentle vacuum to the filter flask to draw the liquids through the Celite® pad. The filtrate in the flask should separate into two distinct layers.[1]

Protocol 4: Advanced Techniques

If the above methods fail, more robust techniques may be necessary.

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning them can force the denser phase to the bottom, breaking the emulsion.[10][11] This is a highly effective mechanical method.[5]

  • Solvent Dilution: Adding more of the organic solvent (5-10 times the initial volume) can sometimes break an emulsion by changing the overall density and solvation properties of the organic phase.[12]

  • Addition of a Different Solvent: Adding a small amount of a different solvent, like methanol or ethanol, can sometimes break an emulsion by altering the interfacial tension.[7][13] However, be aware that this will contaminate your product and may complicate purification.

Data Summary Table

MethodPrinciple of ActionBest ForConsiderations
Patience Gravity-based separationMild emulsionsMay not be practical for tight deadlines.[14]
Brine Addition Increases ionic strength of the aqueous phase ("salting out").[3][5]General purpose, often the first chemical method to try.Very effective for many common emulsions.
pH Adjustment Converts propanoate (surfactant) to propanoic acid (less amphiphilic).Emulsions involving carboxylic acids.Ensure your target compound is stable to pH changes.
Filtration (Celite®) Physically removes solid particles that can stabilize emulsions.[1]Emulsions with visible particulate matter at the interface.Can lead to some loss of product on the filter aid.
Centrifugation Applies a strong mechanical force to separate phases based on density.[5][10]Stubborn emulsions, small to moderate volumes.Requires access to a centrifuge.[14]
Solvent Dilution Alters the density and properties of the organic phase.[14]When other methods fail and a large volume of solvent is acceptable.Significantly increases the volume to be evaporated later.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]

  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. (2022-04-07). Available from: [Link]

  • Biotage. Tackling emulsions just got easier. (2023-01-17). Available from: [Link]

  • Smart Fluid Internacional. Emulsion Breakers. Available from: [Link]

  • Reddit. Any troubleshooting for a reaction work-up? (2023-10-26). Available from: [Link]

  • Reddit. Breaking emulsions. (2018-02-09). Available from: [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014-11-07). Available from: [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. Available from: [Link]

  • Shenyang Jiufang Technology Co.,Ltd. Emulsion Breaker With Chemical Additives. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. Available from: [Link]

  • Tramfloc, Inc. Emulsion Breakers. Available from: [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018-05-17). Available from: [Link]

  • Biolin Scientific. How emulsions form and break? (2024-06-11). Available from: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024-02-25). Available from: [Link]

  • Influence of pH and Water Content on the Type and Stability of Acidic Crude Oil Emulsions. Available from: [Link]

  • ResearchGate. Recovery of propionic acid from aqueous phase by reactive extraction using quarternary amine (Aliquat 336) in various diluents. (2025-08-06). Available from: [Link]

  • Green Chemistry (RSC Publishing). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (2024-08-02). Available from: [Link]

  • Google Patents. Emulsion breaking reagent and method of preparing the same.
  • MDPI. Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. (2024-11-06). Available from: [Link]

  • Google Patents. Method for recovering and purifying propionic acid.
  • SciSpace. LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Available from: [Link]

  • ResearchGate. The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth. (2025-08-09). Available from: [Link]

  • MDPI. Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. Available from: [Link]

  • ResearchGate. (PDF) Recovery of propionic acid using reactive extraction. Available from: [Link]

  • SciELO. solvent (n-hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K Liquid-liquid equilibria of propionic acid - water. Available from: [Link]

  • NIH. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (2021-07-18). Available from: [Link]

Sources

Managing acidic workup for hydrolysis of propanoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propanoic Acid Ester Hydrolysis

Welcome to the technical support center for managing the workup of propanoic acid ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction steps required to isolate pure propanoic acid. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the acidic workup phase. Understanding these principles is crucial for making informed decisions during your experiment.

Q1: What is the primary goal of the "acidic workup" stage, and how does it differ based on the hydrolysis method?

The primary goal of the workup is to isolate the propanoic acid in its neutral, protonated form (CH₃CH₂COOH) from the reaction mixture, free of byproducts, catalysts, and unreacted starting materials. The nature of the workup is fundamentally dictated by whether the initial hydrolysis was acid-catalyzed or base-catalyzed (saponification).

  • Following Acid-Catalyzed Hydrolysis: This reaction is a reversible equilibrium.[1][2][3] To drive the reaction toward the products (propanoic acid and alcohol), a large excess of water is used, typically from a dilute strong acid like H₂SO₄ or HCl.[1][3][4] The workup here focuses on separating the propanoic acid from the alcohol byproduct, the acid catalyst, and any remaining ester. This is typically achieved through extraction.

  • Following Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step forms a carboxylate salt (propanoate).[2][5] The workup's first and most critical step is the addition of a strong acid to protonate the propanoate salt, converting it into the neutral, more organic-soluble propanoic acid.[4][5] Only after this neutralization can the propanoic acid be efficiently extracted into an organic solvent.

Q2: I've completed a base-catalyzed hydrolysis. How do I choose the right acid for the workup and how much should I add?

Choosing the correct acid and its quantity is critical for maximizing yield and purity.

Choosing the Acid: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are preferred.[1][4]

  • HCl (1-6 M): Generally a good choice. It's highly effective, and the resulting chloride salts (e.g., NaCl) are typically very soluble in the aqueous phase, which simplifies extraction.

  • H₂SO₄ (1-3 M): Also very effective. However, sulfate salts can sometimes have lower solubility, which might complicate phase separation in some instances.

  • Avoid Weak Acids: Weak acids like acetic acid have a pKa closer to that of propanoic acid and will not effectively protonate the propanoate salt to completion.

Determining the Amount: You must add enough acid to neutralize the base used for hydrolysis (e.g., NaOH, KOH) and protonate the propanoate product.

  • Calculate Moles of Base: Determine the moles of hydroxide (e.g., NaOH) used in the saponification reaction.

  • Ensure Molar Excess: Add a slight molar excess of strong acid (typically 1.1 to 1.2 equivalents relative to the base) to ensure the solution is acidic.

  • Verify with pH: The most reliable method is to monitor the pH of the aqueous phase while adding the acid. Add the acid dropwise with vigorous stirring until the pH is ≤ 2. This ensures that the propanoic acid (pKa ~4.87) is fully protonated and in its neutral form, maximizing its partition into the organic solvent during extraction.[6][7]

Part 2: Troubleshooting Guide: Common Issues & Solutions

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during the workup.

Q3: My final yield of propanoic acid is disappointingly low. What are the most likely causes?

Low yield is a common issue that can stem from several stages of the process.

  • Incomplete Hydrolysis: The most common culprit. In acid-catalyzed hydrolysis, the reaction may not have reached equilibrium, or the equilibrium may favor the starting materials.[3][8] For base-catalyzed reactions, insufficient heating or reaction time can lead to incomplete conversion.

    • Solution: Before beginning the workup, confirm reaction completion using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reflux time or increasing the temperature.

  • Incomplete Protonation (after Saponification): If the aqueous phase is not made sufficiently acidic (pH ≤ 2), a significant portion of your product will remain in the aqueous layer as the water-soluble propanoate salt and will not be extracted.

    • Solution: Always verify the pH of the aqueous layer after acidification and before extraction.

  • Poor Extraction Efficiency: Propanoic acid has some water solubility. Using an insufficient volume or number of organic extractions will leave product behind.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent (see Table 1). Combining the organic layers maximizes recovery. Sometimes, "salting out" by adding sodium chloride to the aqueous layer can decrease the solubility of the propanoic acid and drive it into the organic phase.[9]

Q4: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I break it and prevent it?

Emulsions, or stable mixtures of immiscible liquids, are a frequent problem in workups and can severely hinder phase separation.[10][11]

Breaking an Emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

Preventing an Emulsion:

  • Reduce Agitation: When mixing the layers, gently invert the separatory funnel several times rather than shaking it vigorously.

  • Solvent Choice: Ensure your organic and aqueous phases have a sufficient density difference.

Q5: My purified propanoic acid is contaminated with the alcohol byproduct. How can I remove it?

The alcohol byproduct (e.g., methanol, ethanol) often has some solubility in the organic extraction solvent.

  • Aqueous Washes: Perform several washes of the combined organic extracts with water or brine. This will pull the more polar alcohol into the aqueous phase.

  • Distillation: If the boiling points are sufficiently different, simple or fractional distillation can be used to separate the lower-boiling alcohol from the propanoic acid (B.P. ~141 °C). For example, ethanol's boiling point is ~78 °C.

  • Azeotropic Removal: For stubborn cases, water can be removed using a Dean-Stark apparatus with a solvent like toluene, which can also help remove residual alcohol.[8]

Part 3: Experimental Protocols & Data Visualization

This section provides a standardized workflow and supporting data to guide your experimental design.

Standard Operating Protocol: Acidic Workup of Ethyl Propanoate Saponification

This protocol details the workup procedure following the hydrolysis of ethyl propanoate with sodium hydroxide.

Workflow Diagram: Acidic Workup

G cluster_reaction Saponification cluster_workup Acidic Workup cluster_product Purification start Reaction Mixture (Sodium Propanoate, Ethanol, NaOH, H2O) cool 1. Cool to RT start->cool acidify 2. Acidify with 3M HCl (to pH <= 2) cool->acidify extract 3. Extract with Diethyl Ether (3x) acidify->extract combine 4. Combine Organic Layers extract->combine wash 5. Wash with Brine combine->wash dry 6. Dry over Na2SO4 wash->dry filter 7. Filter dry->filter evaporate 8. Evaporate Solvent filter->evaporate end_node Pure Propanoic Acid evaporate->end_node

Caption: Workflow for acidic workup after saponification.

Step-by-Step Methodology:

  • Cooling: After the saponification reaction is complete, allow the reaction mixture to cool to room temperature. Performing the workup at elevated temperatures can increase the solubility of byproducts in the organic phase.

  • Acidification: Place the reaction flask in an ice bath to dissipate heat generated during neutralization. Slowly add 3 M HCl dropwise with constant stirring. Monitor the pH using pH paper or a calibrated meter, continuing addition until the pH is stable at or below 2.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Add a volume of an appropriate organic solvent (e.g., diethyl ether, see Table 1) equal to about one-third of the aqueous volume. Invert the funnel gently 10-15 times, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction two more times with fresh organic solvent.

  • Combine & Wash: Combine all the organic extracts in the separatory funnel. Add a volume of saturated brine equal to about one-quarter of the total organic volume and gently mix. This step helps remove residual water and water-soluble impurities. Separate the layers.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a small amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the dried solution to remove the drying agent. Remove the organic solvent using a rotary evaporator to yield the crude propanoic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common workup issues.

Table 1: Comparison of Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Diethyl Ether 34.60.713LowHighly volatile and flammable. Good solvent for many organic acids. Forms the top layer.
Ethyl Acetate 77.10.902MediumLess flammable than ether. Can sometimes co-extract more polar impurities. Forms the top layer.
Dichloromethane (DCM) 39.61.326MediumNon-flammable but more toxic. Forms the bottom layer, which can be advantageous for some separations.
Methyl tert-butyl ether (MTBE) 55.20.740LowMore stable and less prone to peroxide formation than diethyl ether. Forms the top layer.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Quora. (2021). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Retrieved from [Link]

  • ScienceDirect. (2025). Reactive extraction of acetic acid and propionic acid using supercritical carbon dioxide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • ResearchGate. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Retrieved from [Link]

  • Studylib. (n.d.). Extraction Techniques: Propanoic Acid Lab Procedure. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Validation & Comparative

Mass spec fragmentation analysis of 3-phenylpropanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation Analysis of 3-Phenylpropanoic Acid and its Analogs

For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. 3-Phenylpropanoic acid and its analogs represent a class of compounds with significant relevance in fields ranging from metabolomics to synthetic chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for their identification and structural elucidation, providing detailed information through the controlled fragmentation of ionized molecules.

This guide offers a comparative analysis of the mass spectrometric fragmentation behaviors of 3-phenylpropanoic acid and several key analogs. Moving beyond a simple procedural outline, we will explore the mechanistic rationale behind the observed fragmentation patterns, supported by experimental data and authoritative references. Our objective is to equip you with the expertise to predict, interpret, and leverage MS data for this important class of molecules.

The Foundation: Ionization and Fragmentation in Context

Mass spectrometry fundamentally involves the ionization of a target molecule and the subsequent analysis of the mass-to-charge ratios (m/z) of the parent ion and its fragments. The choice of ionization technique is critical and dictates the nature of the initial molecular ion.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique that imparts significant internal energy to the molecule. The result is extensive and reproducible fragmentation, creating a detailed "fingerprint" spectrum that is ideal for library matching and structural confirmation.[1][2]

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is well-suited for less volatile or thermally fragile molecules. It typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation, making it ideal for determining molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.[3][4]

This guide will primarily focus on data obtained via EI, as it provides the richest fragmentation data for structural comparison of the relatively stable compounds in this class.

A Validated Experimental Protocol: GC-EI-MS Analysis

To ensure the generation of reliable and comparable data, a well-defined experimental protocol is essential. Gas Chromatography (GC) is an excellent separation technique for the volatile or derivatized forms of these acids prior to MS analysis.

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Dissolve the 3-phenylpropanoic acid analog in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Rationale: Proper dissolution ensures efficient and reproducible injection into the GC system.

    • (Optional but Recommended) Derivatization: For improved thermal stability and chromatographic peak shape, carboxylic acids can be derivatized, for example, by converting them to their trimethylsilyl (TMS) or methyl esters.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250 °C. Use a split ratio appropriate for the sample concentration (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ZB-5MS or equivalent, is typically used.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Rationale: This temperature program allows for the effective separation of the parent compound from potential impurities or other analogs in a mixture, ensuring that a pure mass spectrum is obtained for each analyte.[5]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Rationale: 70 eV is the standard energy used for EI-MS, as it provides efficient ionization and generates reproducible fragmentation patterns that are consistent across different instruments, enabling the use of commercial libraries like NIST for compound identification.[5]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

    • Rationale: This mass range will encompass the molecular ion of the expected compounds and their key fragments.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Analog in Solvent Derivatization Derivatization (Optional) Dissolution->Derivatization Injector GC Injection (250°C) Derivatization->Injector Column Chromatographic Separation (ZB-5MS Column) Injector->Column Ionization EI Ionization (70 eV) Column->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search (NIST) Spectrum->Library Interpretation Fragmentation Analysis Spectrum->Interpretation

Figure 1: Experimental workflow for GC-EI-MS analysis.

Fragmentation Deep Dive: The Case of 3-Phenylpropanoic Acid

The mass spectrum of the parent compound, 3-phenylpropanoic acid (MW: 150.17 g/mol ), is characterized by several key fragmentation pathways that serve as a baseline for comparison.[6]

  • Molecular Ion (M⁺˙): A peak at m/z 150 is observable, corresponding to the intact molecule minus one electron.

  • Benzylic Cleavage & Tropylium Ion: The most prominent fragmentation route for many alkyl-substituted benzenes is cleavage at the benzylic position.[7] For 3-phenylpropanoic acid, this involves the cleavage of the Cα-Cβ bond, leading to the loss of a carboxymethyl radical (•CH₂COOH) and formation of the highly stable benzyl cation. This cation often rearranges to the even more stable tropylium ion, giving a strong signal at m/z 91 .[8]

  • McLafferty Rearrangement: The McLafferty rearrangement is a hallmark fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[9][10] In this case, a hydrogen from the benzylic position (γ to the carbonyl oxygen) is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by cleavage of the Cα-Cβ bond, resulting in the elimination of a neutral styrene molecule and the formation of a charged fragment at m/z 60 .

  • Loss of Carboxyl Group: Cleavage of the bond between the alkyl chain and the carboxyl group results in the loss of a •COOH radical (45 Da), producing a fragment ion at m/z 105 .[11]

G cluster_frags M [C₉H₁₀O₂]⁺˙ m/z 150 (Molecular Ion) f105 [C₈H₉]⁺ m/z 105 M->f105 - •COOH f91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->f91 - •CH₂COOH (Benzylic Cleavage) f60 [C₂H₄O₂]⁺˙ m/z 60 M->f60 - C₈H₈ (McLafferty)

Figure 2: Key fragmentation pathways of 3-phenylpropanoic acid.

A Comparative Guide: How Analogs Alter Fragmentation

The true power of mass spectrometry lies in its ability to distinguish between structurally similar molecules. Substituents on the phenyl ring or modifications to the propanoic acid chain create unique fragmentation patterns.

Comparison of Key Fragments in 3-Phenylpropanoic Acid Analogs
Compound NameStructureMolecular Ion (m/z)Key Fragment 1 (m/z) & PathwayKey Fragment 2 (m/z) & PathwayUnique Characteristic
3-Phenylpropanoic Acid C₆H₅-CH₂CH₂COOH15091 (Benzylic Cleavage)105 (- •COOH)Baseline fragmentation pattern.
Ethyl 3-Phenylpropanoate C₆H₅-CH₂CH₂COOCH₂CH₃17891 (Benzylic Cleavage)105 (- •COOEt)Loss of ethoxy radical (-•OCH₂CH₃, 45 Da) to m/z 133.
3-(2-Chlorophenyl)propanoic Acid Cl-C₆H₄-CH₂CH₂COOH184/186148 (- HCl)125 (- •COOH)Ortho Effect: Loss of HCl (36 Da) is highly favored due to cyclization, forming a benzopyrylium ion.[12][13] This is absent in meta/para isomers.
3-(4-Heptylphenyl)propanoic Acid C₇H₁₅-C₆H₄-CH₂CH₂COOH262188 (McLafferty)177 (Benzylic Cleavage)McLafferty rearrangement on the main alkyl chain becomes dominant, leading to the loss of propene and formation of a large m/z 188 fragment.[14]
Mechanistic Insight: The "Ortho Effect" in Halogenated Analogs

The fragmentation of 3-(2-chlorophenyl)propanoic acid provides a classic example of an "ortho effect." While the typical benzylic cleavage still occurs, a unique and often abundant fragment appears due to the loss of HCl. This is not a simple cleavage. Instead, the ortho-substituent (chlorine) is in close proximity to the carboxylic acid group, allowing for an intramolecular cyclization reaction. This reaction forms a stable benzopyrylium intermediate, a fragmentation pathway not available to the meta or para isomers.[12][13] This makes mass spectrometry an incredibly powerful tool for distinguishing between positional isomers.

G cluster_frags M [3-(2-Cl-phenyl)propanoic acid]⁺˙ m/z 184/186 f148 [C₉H₈O₂]⁺˙ m/z 148 (Benzopyrylium ion) M->f148 - HCl (Ortho Effect) f125 [Cl-C₇H₆]⁺ m/z 125/127 (Chlorotropylium ion) M->f125 - •CH₂COOH (Benzylic Cleavage)

Figure 3: Dominant fragmentation of an ortho-chloro substituted analog.

Conclusion: A Predictive Tool for Structural Analysis

The mass spectrometric fragmentation of 3-phenylpropanoic acid and its analogs is a predictable process governed by fundamental chemical principles, including the formation of stable carbocations and the favorability of specific rearrangement reactions. By understanding the core pathways—benzylic cleavage, McLafferty rearrangement, and substituent-driven reactions like the ortho effect—researchers can move beyond simple spectral matching. This knowledge enables the confident identification of known compounds, the structural elucidation of novel analogs, and the differentiation of closely related isomers, providing critical data for advancing research and development.

References

  • Evers, J. T., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(8), 1123–1133. Available from: [Link]

  • Brown, D. (n.d.). Mass spectrum of propanoic acid. Doc Brown's Chemistry. Available from: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available from: [Link]

  • Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Metabolomics. Available from: [Link]

  • Roșca, S. I., et al. (2008). 13C- and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. U.P.B. Sci. Bull., Series B, 70. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). The McLafferty Rearrangement in Mass Spectrometry. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Olesik, S. V., et al. (2014). Compositional Group Analysis of Biocrude Oils Obtained from Swine Manure by Slow Pyrolysis. Molecules, 19(6), 8082–8103. Available from: [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Available from: [Link]

  • MDPI. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Available from: [Link]

  • ChemComplete. (2018). mass spectrometry: McLafferty rearrangement. YouTube. Available from: [Link]

  • MassBank. (2007). 3-Phenylpropionic acid; LC-ESI-QQ; MS2; CE:30 V; [M-H]-. Available from: [Link]

  • MDPI. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. (2009). Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. Available from: [Link]

  • SlidePlayer. (n.d.). McLafferty Rearrangement. Available from: [Link]

  • Reddit. (2024). Unexpected ¹H NMR after harsh hydrolysis. Available from: [Link]

  • TMP Chem. (2020). Electron ionization and mass spectrometry. YouTube. Available from: [Link]

  • PubMed. (2008). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Available from: [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]

  • ResearchGate. (2015). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Available from: [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available from: [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. Available from: [Link]

  • YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Available from: [Link]

  • OSTI.GOV. (2019). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations. Available from: [Link]

  • Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Available from: [Link]

Sources

The Strategic Impact of 3,5-Disubstitution on the Physicochemical and Biological Profile of Phenylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the phenylpropanoic acid scaffold represents a foundational element in the design of novel therapeutics. Its inherent properties, such as acidity, lipophilicity, and metabolic stability, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Strategic modification of this scaffold can dramatically alter these properties, fine-tuning the molecule for specific biological targets. This guide provides an in-depth comparison of how 3,5-disubstitution on the phenyl ring modulates the characteristics of phenylpropanoic acid, supported by experimental data and established scientific principles.

The Phenylpropanoic Acid Backbone: A Versatile Starting Point

Phenylpropanoic acid, also known as hydrocinnamic acid, is a simple aromatic carboxylic acid with a pKa of approximately 4.66 and a logP of about 1.84.[1][2] Its structure offers multiple points for modification, with the phenyl ring being a prime target for introducing substituents that can exert profound electronic and steric effects. The propanoic acid side chain is crucial for its acidic nature, which influences its ionization state at physiological pH and its potential for ionic interactions with biological targets.

The Power of 3,5-Disubstitution: A Symmetrical Approach to Property Modulation

Substituting the phenyl ring at the 3 and 5 positions provides a symmetrical modification that can significantly and predictably alter the molecule's properties. This substitution pattern avoids the direct steric hindrance at the ortho (2,6) positions and the complex electronic interplay of para (4) substitution, offering a clearer understanding of the impact of the introduced functional groups.

Electronic Effects on Acidity (pKa)

The acidity of the carboxylic acid group in phenylpropanoic acid is directly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive and/or resonance effects, thereby increasing acidity (decreasing pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (increasing pKa).[3][4]

This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rates or equilibrium constants of substituted aromatic compounds.[5][6][7]

Lipophilicity (logP) and its Impact on Permeability and Distribution

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Substituents on the phenyl ring can significantly alter the logP value. Generally, non-polar, hydrophobic groups increase logP, while polar, hydrophilic groups decrease it.[9]

A Comparative Analysis of 3,5-Disubstituted Phenylpropanoic Acid Analogs

To illustrate the impact of 3,5-disubstitution, we will compare the parent phenylpropanoic acid with a series of hypothetical and known analogs bearing electron-withdrawing, electron-donating, and sterically bulky groups. The values for the hypothetical compounds are estimated based on established physicochemical principles and data from related structures.

CompoundSubstituents (R)Nature of SubstituentsEstimated/Reported pKaEstimated/Reported logPPredicted Impact on Metabolic StabilityPotential Biological Activity Focus
Phenylpropanoic Acid-H-4.66[1][2]1.84[1][2]ModerateBroad (Anti-inflammatory, etc.)[10]
3-(3,5-Dichlorophenyl)propanoic Acid-ClElectron-withdrawing~3.9-4.1~3.04[8]Potentially increased due to blocking of metabolic sitesAnti-inflammatory, PPAR modulation[11][12]
3,5-Dinitrophenylpropanoic Acid-NO₂Strongly Electron-withdrawing~3.5-3.7~1.9May be susceptible to nitro-reductionAntimicrobial, Anticancer[13]
3,5-Dimethylphenylpropanoic Acid-CH₃Electron-donating~4.8-5.0~2.8Susceptible to benzylic oxidationAnti-inflammatory, PPAR modulation[11][12]
3-(3,5-Dimethoxyphenyl)propanoic Acid-OCH₃Electron-donating~4.7-4.9~1.6Susceptible to O-dealkylationAnti-inflammatory, Antioxidant
3,5-Dihydroxyphenylpropanoic Acid-OHElectron-donating (resonance), Electron-withdrawing (induction)~4.5-4.7~1.2Potential for glucuronidation or sulfationAntioxidant, Anti-inflammatory[14]

Note: Estimated pKa and logP values are derived from the known effects of substituents and data from similar compounds. Metabolic stability predictions are based on common metabolic pathways for the respective functional groups.

Causality Behind the Observed and Predicted Trends

  • Acidity (pKa): The strong electron-withdrawing nature of the nitro and chloro groups significantly lowers the pKa compared to the parent compound, making the carboxylic acid more acidic.[3] Conversely, the electron-donating methyl and methoxy groups are expected to increase the pKa, making the acid weaker. The hydroxyl group has a mixed effect but is generally considered to be activating and would likely have a pKa similar to or slightly lower than the parent compound due to resonance stabilization of the phenoxide form at higher pH.

  • Lipophilicity (logP): The addition of hydrophobic chlorine and methyl groups increases the logP, making the compounds more lipophilic.[8][9] In contrast, the polar hydroxyl and nitro groups, and the somewhat polar methoxy groups, decrease the logP, rendering the molecules more hydrophilic.

  • Metabolic Stability: 3,5-disubstitution can block potential sites of aromatic hydroxylation, a common metabolic pathway, which may increase metabolic stability.[15] However, the nature of the substituents themselves introduces new metabolic liabilities. For instance, methyl groups can undergo benzylic oxidation, methoxy groups are prone to O-dealkylation, and nitro groups can be reduced.[15] Hydroxyl groups are readily conjugated with glucuronic acid or sulfate.

  • Biological Activity: The phenylpropanoic acid scaffold is a known pharmacophore for various biological targets, including cyclooxygenase (COX) enzymes (anti-inflammatory activity) and peroxisome proliferator-activated receptors (PPARs).[7][10][12] The electronic and steric properties imparted by the 3,5-substituents can modulate the binding affinity and selectivity for these targets. For example, increased lipophilicity might enhance membrane permeability and access to intracellular targets.

Experimental Protocols for Property Determination

To empirically validate the predicted properties, the following standardized experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method relies on the stepwise titration of the acidic compound with a standardized base, monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water/co-solvent C Add standardized base in small increments A->C B Calibrate pH meter with standard buffers D Record pH after each addition B->D C->D E Plot pH vs. volume of base added D->E F Determine equivalence point E->F G Identify pH at half-equivalence point (pKa) F->G

Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve the phenylpropanoic acid derivative in a suitable solvent (e.g., water or a water/methanol mixture). Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration: Place the dissolved sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: After each addition of the base, allow the pH reading to stabilize and record the value.

  • Analysis: Plot the recorded pH values against the volume of base added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.

Causality: The gradual neutralization of the carboxylic acid by the base leads to a characteristic sigmoidal titration curve. The buffering capacity is maximal when the concentrations of the acid and its conjugate base are equal, which occurs at the half-equivalence point, where pH = pKa.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the compound in each phase.

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare octanol-saturated water & water-saturated octanol B Dissolve compound in one phase A->B C Combine phases in a separatory funnel B->C D Shake vigorously to reach equilibrium C->D E Allow phases to separate D->E F Measure concentration in aqueous phase (C_aq) E->F G Measure concentration in octanol phase (C_oct) E->G H Calculate logP = log(C_oct / C_aq) F->H G->H

Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Combine equal volumes of the n-octanol and water phases in a separatory funnel. Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Causality: The partitioning of the compound between the two phases is governed by its relative solubility in the non-polar (octanol) and polar (water) environments. This provides a measure of its lipophilicity.

Assessment of Metabolic Stability using Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Metabolic_Stability cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis A Combine compound, liver microsomes, & buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH cofactor B->C D Take aliquots at various time points C->D E Quench reaction with cold organic solvent D->E F Analyze remaining parent compound by LC-MS/MS E->F G Plot % remaining vs. time F->G H Calculate half-life (t½) and intrinsic clearance G->H

Sources

The Halogen Effect: A Comparative Guide to Ortho, Meta, and Para Substituted Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced effects of substituent positioning on aromatic rings can dramatically alter a molecule's physicochemical properties and biological activity. Halogenation, a common strategy in drug design, offers a powerful tool to modulate these characteristics. This guide provides a comprehensive comparison of the effects of halogen substitution (Fluorine, Chlorine, Bromine, and Iodine) at the ortho, meta, and para positions of the phenylpropanoic acid scaffold. We will delve into the underlying electronic and steric principles, supported by experimental data, to provide a predictive framework for researchers in the field.

The Duality of Halogen Substituents: Inductive vs. Resonance Effects

Halogens are unique substituents in that they exhibit a dual electronic nature.[1][2] Understanding the interplay between their inductive and resonance effects is paramount to predicting their influence on the phenylpropanoic acid system.

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond.[2][3] This electron-withdrawing effect is strongest at the carbon atom directly bonded to the halogen and diminishes with distance. Consequently, the inductive effect is most pronounced at the ortho position, followed by the meta, and then the para position. This effect generally deactivates the aromatic ring towards electrophilic substitution.[1][3]

  • Resonance Effect (+M or +R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[2][3] This electron-donating resonance effect increases the electron density primarily at the ortho and para positions. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is crucial in directing the outcome of chemical reactions and influencing molecular properties.[1][3]

Figure 1: Competing electronic effects of halogen substituents.

Impact on Acidity (pKa)

The acidity of the carboxylic acid group in phenylpropanoic acid is a direct reflection of the electronic environment of the phenyl ring. Electron-withdrawing groups stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (lowering the pKa).

Substituent PositionHalogenExpected Trend in Acidity (pKa)Available Experimental pKa
Unsubstituted-Baseline4.66[4]
orthoF, Cl, Br, IMost acidic due to strong -I effectData not readily available
metaF, Cl, Br, IMore acidic than para, less than orthoData not readily available
paraFPredicted ~4.0~4.0 (Predicted)
paraClMore acidic than unsubstituted4.61 for 3-(4-chlorophenyl)propanoic acid
paraBrAcidity expected to be similar to chloroData not readily available
paraILeast acidic among the para-isomersData not readily available

Causality Behind Acidity Trends:

  • Ortho Effect: The ortho-isomers are predicted to be the most acidic. This is due to the powerful electron-withdrawing inductive effect of the halogen being in closest proximity to the carboxylic acid group, which significantly stabilizes the conjugate base. Steric hindrance at the ortho position can also influence solvation of the carboxylate anion, further impacting acidity.

  • Meta Position: At the meta position, the resonance effect is not operative. Therefore, the acidity is primarily governed by the inductive effect, making the meta-isomers more acidic than the unsubstituted acid and the para-isomers.

  • Para Position: In the para position, both the inductive and resonance effects are at play. While the -I effect tends to increase acidity, the +M effect counteracts it by donating electron density to the ring. The net effect is a smaller increase in acidity compared to the ortho and meta positions. The acidity trend among the para-halogenated isomers is expected to follow the order of electronegativity: F > Cl > Br > I.

Influence on Chemical Reactivity

The electronic and steric effects of halogens significantly influence the reactivity of the phenylpropanoic acid molecule in various reactions.

Nucleophilic Acyl Substitution: Reactions at the carboxyl group, such as esterification or amidation, are influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing halogen substituents, particularly at the ortho and meta positions, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Electrophilic Aromatic Substitution: While the propanoic acid side chain is a deactivating, meta-directing group, the directing effect of the halogen (an ortho, para-director) will compete. The overall ring deactivation by both the side chain and the halogen will make electrophilic substitution reactions more challenging compared to benzene.

Steric Hindrance: The size of the halogen atom becomes a critical factor in reactions involving the ortho position. The steric bulk increases down the group (I > Br > Cl > F), which can hinder the approach of reagents to both the carboxylic acid group and the adjacent ring positions.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Chloro-5-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug discovery and chemical synthesis, the safety of our researchers is paramount. 3-(3-Chloro-5-fluorophenyl)propanoic acid is a valuable building block, but its halogenated and acidic nature demands a meticulous approach to handling. This guide provides a comprehensive, science-first framework for the use of Personal Protective Equipment (PPE) and associated safety protocols, ensuring that your work can proceed both safely and efficiently.

Hazard Identification: Know Your Reagent

A thorough understanding of the potential hazards is the foundation of a robust safety plan. Based on Safety Data Sheets (SDS) for this compound and structurally related molecules, the primary risks are:

  • Corrosivity: Like many carboxylic acids, this compound can cause severe skin burns and eye damage.[1][2] Corrosive solids can react with moisture on the skin or in the respiratory tract, leading to injury.[3]

  • Irritation: It may cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4][5]

  • Toxicity: While specific data is limited, halogenated organic compounds can have detrimental effects on the human body, potentially causing organ damage.

Table 1: Hazard Summary

HazardGHS PictogramKey Precautionary Actions
Skin Corrosion/IrritationCorrosionWear protective gloves and clothing. Wash thoroughly after handling.[4]
Serious Eye DamageCorrosionWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory IrritationExclamation MarkAvoid breathing dust. Use only in a well-ventilated area.[4]

Personal Protective Equipment: Your Essential Barrier

The right PPE is your first and most critical line of defense. The selection should be based on a careful assessment of the specific tasks you are performing.

Hand Protection

Given the corrosive nature of this compound, robust hand protection is non-negotiable.

  • Glove Selection: Chemical-resistant gloves are essential.[6] Materials such as nitrile or neoprene are generally suitable for incidental contact. For prolonged handling or in situations with a high risk of splash, consider heavier-duty gloves like butyl rubber.

  • Double Gloving: Wearing two pairs of gloves is a highly recommended best practice. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.

Eye and Face Protection

The eyes are particularly vulnerable to corrosive chemicals.

  • Safety Goggles: Chemical splash goggles are mandatory.[7] Standard safety glasses do not provide adequate protection from splashes.[7]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][8] A face shield alone is not sufficient.[3]

Body and Respiratory Protection
  • Lab Coat: A lab coat, preferably one that is chemical-resistant, should be worn at all times.[9]

  • Respiratory Protection: All work with this solid compound should be conducted in a chemical fume hood to minimize the risk of inhalation.[3] If there is a potential for generating dust outside of a fume hood, a NIOSH-approved respirator may be necessary.

Workflow for PPE Selection

PPE_Workflow cluster_core Core PPE (All Handling) cluster_task Task-Specific Additions cluster_additional Additional PPE core_ppe Lab Coat Chemical Splash Goggles Double Nitrile/Neoprene Gloves weighing Weighing Solid core_ppe->weighing solution_transfer Solution Transfer (Splash Risk) core_ppe->solution_transfer resp N95 Respirator (if outside hood) weighing->resp face_shield Face Shield solution_transfer->face_shield

Caption: PPE selection based on the specific laboratory task.

Operational and Disposal Plans

A proactive approach to safety includes planning for the entire lifecycle of the chemical in your lab.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[4][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Mixing: If you need to mix with water, always add the acid to the water slowly to avoid a violent reaction.[11]

Spill Response

Be prepared for accidental spills.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean up a spill.

  • Contain: Use a spill kit with an appropriate absorbent material to contain the spill.

  • Neutralize: For acidic spills, use a weak base like sodium bicarbonate to neutralize the material.

  • Collect and Dispose: Collect the neutralized material and dispose of it as hazardous waste.[12]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Chlorinated and non-chlorinated waste should be collected in separate, clearly labeled containers.[13]

  • Containers: Use designated, leak-proof containers for hazardous waste.[12]

  • Consult EHS: Follow your institution's specific guidelines for the disposal of chlorinated organic compounds. These materials often require incineration at high temperatures to ensure complete destruction.[14][15][16]

By integrating these safety measures into your daily laboratory practices, you can confidently and safely advance your research.

References

  • Process for Disposal of Chlorinated Organic Residues. [Link]

  • Chemsafe. 10 Tips for Working Safely with Corrosives. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. [Link]

  • Chemistry LibreTexts. Safety. [Link]

  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

  • Science.gov. halogenated carboxylic acids: Topics by Science.gov. [Link]

  • Quora. What are at least 8 pre-cautions when handling acids? [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Google Patents.
  • National University of Singapore. Disposal of Waste Solvents - NUS Chemistry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.